molecular formula C22H31NO6S B15605272 6,7-Epoxy-latrunculin A

6,7-Epoxy-latrunculin A

Cat. No.: B15605272
M. Wt: 437.6 g/mol
InChI Key: MSHYYZSYRGWFES-DQVGGNGZSA-N
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Description

6,7-Epoxy-latrunculin A is a useful research compound. Its molecular formula is C22H31NO6S and its molecular weight is 437.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H31NO6S

Molecular Weight

437.6 g/mol

IUPAC Name

(4S)-4-[(1R,5Z,7S,9S,12Z,16R,18S)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C22H31NO6S/c1-13-3-6-15-10-16(11-22(26,29-15)19-12-30-21(25)23-19)27-20(24)9-14(2)5-8-18-17(28-18)7-4-13/h4,7,9,13,15-19,26H,3,5-6,8,10-12H2,1-2H3,(H,23,25)/b7-4-,14-9-/t13?,15-,16-,17+,18+,19-,22+/m1/s1

InChI Key

MSHYYZSYRGWFES-DQVGGNGZSA-N

Origin of Product

United States

Foundational & Exploratory

The Origin and Technical Profile of 6,7-Epoxy-latrunculin A: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-Epoxy-latrunculin A is a marine-derived macrolide belonging to the latrunculin family of natural products. First identified in the early 1990s, this compound, alongside its more renowned analogue Latrunculin A, has garnered interest for its potent biological activity. This technical guide provides a comprehensive overview of the origin, isolation, and known characteristics of this compound. It is designed to serve as a foundational resource for researchers engaged in natural product chemistry, cell biology, and drug discovery. The document details the natural source of the compound, outlines the general procedures for its extraction, and presents available physicochemical data. Furthermore, it delves into the presumed mechanism of action by drawing parallels with the extensively studied Latrunculin A, focusing on its interaction with the cellular actin cytoskeleton. This guide also includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the concepts discussed.

Introduction

The marine environment is a vast reservoir of unique and biologically active secondary metabolites. Among these, compounds derived from sponges have proven to be a particularly rich source of novel chemical scaffolds with potential therapeutic applications. The latrunculins, a class of 14- and 16-membered macrolides characterized by a rare 2-thiazolidinone (B52157) moiety, are a prime example of such marine natural products.[1] Initially isolated from the Red Sea sponge Negombata magnifica (formerly classified as Latrunculia magnifica), these compounds are potent disruptors of actin polymerization.[2][3]

This compound is a naturally occurring analogue of Latrunculin A, distinguished by the presence of an epoxide ring at the C6-C7 position of the macrolide core. While much of the scientific literature has focused on Latrunculin A, its epoxy derivative is of significant interest due to the potential for altered biological activity and pharmacokinetic properties conferred by the epoxide group. This guide aims to consolidate the available technical information on this compound.

Origin and Discovery

Natural Source:

This compound is a natural product isolated from marine sponges. The primary source of this compound is the Red Sea sponge Negombata magnifica.[2][4] It is typically found to co-occur with Latrunculin A.

Initial Discovery and Isolation:

The first reported isolation and characterization of this compound was by Gulavita, Gunasekera, and Pomponi in 1992.[4][5] Their work on a new genus of the family Thorectidae led to the identification of this novel latrunculin analogue alongside Latrunculin A, Fijianolide A, and Euryfuran.

Physicochemical Properties

The structural modification of the epoxide ring in this compound results in a change in its molecular formula and weight compared to Latrunculin A.

PropertyValueReference
Molecular Formula C₂₂H₃₁NO₆S[2]
Molecular Weight 437.55 g/mol [2]
CAS Number 122876-48-6[6]

Note: Detailed spectroscopic data (¹H-NMR, ¹³C-NMR) from the original 1992 isolation study by Gulavita et al. were not accessible for direct inclusion in this guide.

Experimental Protocols

General Isolation and Purification of Latrunculins from Marine Sponges

The following is a generalized protocol for the extraction and isolation of latrunculins from sponge biomass, based on common practices in marine natural product chemistry. The specific details of the original isolation of this compound are documented in the 1992 publication by Gulavita et al.

Protocol:

  • Collection and Preservation: Sponge specimens of Negombata magnifica are collected from their marine habitat. To preserve the chemical integrity of the metabolites, the samples are typically frozen at -20°C or immediately extracted with an organic solvent.

  • Extraction: The sponge material is homogenized and repeatedly extracted with a mixture of organic solvents, such as dichloromethane/methanol (1:1), to isolate both polar and non-polar compounds.

  • Solvent Partitioning: The resulting crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane (B92381), ethyl acetate (B1210297), and water to separate compounds based on their polarity. The latrunculins are typically found in the more polar organic fractions.

  • Chromatographic Separation: The bioactive fractions are then subjected to a series of chromatographic techniques for further purification.

    • Silica (B1680970) Gel Chromatography: The extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane to ethyl acetate to methanol).

    • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is determined using a combination of spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with known compounds.

G cluster_extraction Extraction & Partitioning cluster_purification Purification cluster_analysis Analysis Sponge Sponge Biomass (Negombata magnifica) Extract Crude Organic Extract Sponge->Extract DCM/MeOH Partition Solvent Partitioning Extract->Partition Silica Silica Gel Chromatography Partition->Silica HPLC Reversed-Phase HPLC Silica->HPLC Pure Pure this compound HPLC->Pure Analysis Spectroscopic Analysis (NMR, MS) Pure->Analysis

Figure 1. Generalized workflow for the isolation of this compound.

Biosynthesis

The biosynthesis of latrunculins is thought to involve a mixed polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway. The macrolide backbone is assembled by a PKS, while the thiazolidinone ring is derived from the amino acid cysteine via an NRPS module. The specific enzymatic machinery responsible for the epoxidation at the C6-C7 position to form this compound has not yet been elucidated. It is likely that a cytochrome P450 monooxygenase or a similar epoxidase acts on a Latrunculin A precursor.

G cluster_precursors Precursors cluster_synthesis Core Synthesis cluster_modification Post-PKS/NRPS Modification MalonylCoA Malonyl-CoA & Methylmalonyl-CoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS Cysteine L-Cysteine NRPS Non-Ribosomal Peptide Synthetase (NRPS) Cysteine->NRPS Macrolide Macrolide Intermediate PKS->Macrolide NRPS->Macrolide Thiazolidinone formation LatA Latrunculin A Precursor Macrolide->LatA Epoxidase Epoxidase (e.g., P450) LatA->Epoxidase EpoxyLatA This compound Epoxidase->EpoxyLatA

Figure 2. Proposed biosynthetic pathway for this compound.

Mechanism of Action and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, it is widely presumed to function in a manner analogous to Latrunculin A. Latrunculins are potent inhibitors of actin polymerization.[1] They bind to monomeric globular actin (G-actin) in a 1:1 stoichiometry, thereby sequestering it and preventing its incorporation into filamentous actin (F-actin).[3] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes that are dependent on dynamic actin filaments.

Key Cellular Processes Affected:

  • Cell Motility and Migration: The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to cell movement. By inhibiting actin polymerization, latrunculins block the formation of lamellipodia and filopodia, which are essential for cell migration.

  • Cell Division (Cytokinesis): The contractile ring, which is responsible for the physical separation of daughter cells during cytokinesis, is composed of actin and myosin filaments. Disruption of actin dynamics by latrunculins can lead to failed cytokinesis.

  • Endocytosis and Phagocytosis: The internalization of extracellular material is an active process that relies on the remodeling of the actin cytoskeleton at the plasma membrane. Latrunculins have been shown to inhibit these processes.

  • Maintenance of Cell Shape and Polarity: The actin cytoskeleton provides structural support to the cell and is crucial for establishing and maintaining cell polarity.

Signaling Pathway Interactions:

The effects of latrunculins on the actin cytoskeleton can indirectly influence various signaling pathways. For instance, the organization of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (e.g., Rho, Rac, and Cdc42), which are master regulators of cytoskeletal dynamics. By disrupting the downstream effector (actin), latrunculins can uncouple Rho GTPase signaling from its ultimate cellular output.

G cluster_inhibition Inhibition Latrunculin This compound G_Actin G-Actin (Monomer) Latrunculin->G_Actin F_Actin F-Actin (Filament) G_Actin->F_Actin Polymerization Complex Latrunculin-G-Actin Complex Sequestration G_Actin->Complex F_Actin->G_Actin Depolymerization CellProcesses Cellular Processes (Motility, Division, etc.) F_Actin->CellProcesses InhibitionNode X

Figure 3. Mechanism of action of this compound on actin dynamics.

Conclusion and Future Directions

This compound is a fascinating marine natural product with significant potential as a pharmacological tool and a lead compound for drug development. Its origin from the Red Sea sponge Negombata magnifica underscores the importance of marine biodiversity in discovering novel bioactive molecules. While its mechanism of action is believed to mirror that of Latrunculin A, further research is warranted to explore any unique biological activities or signaling pathway modulation conferred by the 6,7-epoxide moiety. A detailed comparative study of the actin-binding kinetics and cellular effects of this compound versus Latrunculin A would be highly valuable. Furthermore, elucidation of the specific biosynthetic enzymes involved in the epoxidation step could open avenues for the bio-engineering of novel latrunculin analogues. The total synthesis of this compound would also provide a renewable source for further biological investigation and confirm its absolute stereochemistry. This in-depth guide provides a solid foundation for researchers to build upon as they continue to explore the chemical and biological intricacies of this potent marine macrolide.

References

The Discovery of Latrunculin Compounds in Sponges: A Technical Guide to a Potent Cytoskeletal Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The latrunculins, a class of marine macrolides, have emerged as indispensable tools in cell biology and potential leads in drug discovery. Originally isolated from the Red Sea sponge Latrunculia magnifica, these compounds exhibit potent and specific inhibitory effects on actin polymerization, a fundamental process in eukaryotic cells. This technical guide provides an in-depth overview of the discovery of latrunculins, their mechanism of action, and the experimental protocols used to characterize their activity. Quantitative data on their biological effects are summarized, and key signaling pathways influenced by these compounds are illustrated. This document is intended for researchers, scientists, and drug development professionals interested in the application of latrunculins as research tools and their potential as therapeutic agents.

Introduction: An Unlikely Source of a Powerful Tool

The story of latrunculin begins not in a laboratory, but in the vibrant coral reefs of the Red Sea. Researchers observed that the brightly colored sponge, Latrunculia magnifica (now also classified as Negombata magnifica), was conspicuously avoided by fish, suggesting the production of a potent toxin.[1] This ecological observation led to the isolation of the active compounds, named latrunculins, in the late 1970s and early 1980s by researchers including Yoel Kashman.[2]

Subsequent studies revealed that these compounds, primarily Latrunculin A and Latrunculin B, possess a unique ability to disrupt the actin cytoskeleton, a critical component of eukaryotic cells responsible for cell shape, motility, and division.[3][4] This property has made latrunculins invaluable for studying the dynamics of the actin cytoskeleton and its role in a myriad of cellular processes.

This guide will delve into the technical aspects of the discovery and characterization of latrunculin compounds, providing a resource for researchers utilizing these powerful marine-derived molecules.

Chemical Properties and Variants

Latrunculins are macrolides characterized by a 14- or 16-membered lactone ring fused to a tetrahydropyran (B127337) ring, with a distinctive 2-thiazolidinone (B52157) moiety.[3] The two most studied variants, Latrunculin A and Latrunculin B, differ in the size of their macrolide ring.[3]

CompoundMolecular FormulaMolecular Weight ( g/mol )
Latrunculin AC₂₂H₃₁NO₅S421.55
Latrunculin BC₂₀H₂₉NO₅S395.51

Table 1: Physicochemical properties of Latrunculin A and B.

Interestingly, the geographical distribution of these two primary forms in the Red Sea appears to be distinct, with Latrunculin A being more prevalent in sponges from the Gulf of Suez and Latrunculin B more common in those from the Gulf of Aqaba.[1]

Mechanism of Action: A Potent Inhibitor of Actin Polymerization

The biological activity of latrunculins stems from their direct interaction with monomeric globular actin (G-actin).[3][4] They form a 1:1 stoichiometric complex with G-actin, sequestering it and preventing its incorporation into filamentous actin (F-actin).[3][4] This disruption of the G-actin to F-actin equilibrium leads to the rapid disassembly of existing actin filaments.[4]

The binding site for latrunculin on G-actin is located near the nucleotide-binding cleft, a critical region for actin polymerization.[3] The high affinity of this interaction is reflected in the low dissociation constants (Kd) observed for Latrunculin A with different forms of actin.

Actin FormDissociation Constant (Kd) for Latrunculin A
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM

Table 2: Dissociation constants of Latrunculin A for different actin monomers.[5]

The potent and specific nature of this interaction, with a narrow effective concentration range, distinguishes latrunculins from other actin-disrupting agents like the cytochalasins.[3]

Biological Effects and Therapeutic Potential

The disruption of the actin cytoskeleton by latrunculins has profound effects on cellular processes, making them valuable research tools and potential therapeutic agents.

In Vitro and In Vivo Activity

Latrunculins exhibit potent cytotoxic and anti-proliferative effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values for Latrunculin A and B highlight their potential as anticancer agents.

Cell LineCompoundIC₅₀
HCT116 (Colon Cancer)Latrunculin B7.1 µM
MDA-MB-435 (Melanoma)Latrunculin B4.8 µM
HeLa (Cervical Cancer)Latrunculin B1.4 µM
Rhabdomyosarcoma (RMS) cellsLatrunculin A80-220 nM

Table 3: IC₅₀ values of latrunculins in various cancer cell lines.[6][7][8]

Structure-Activity Relationship

Studies on various natural and synthetic analogues of latrunculin have provided insights into their structure-activity relationship (SAR). The integrity of the thiazolidinone and tetrahydropyran rings is crucial for activity. Modifications to the macrolide ring can modulate the potency of the compounds.

Therapeutic Applications

The ability of latrunculins to inhibit cell migration and invasion, processes heavily reliant on a dynamic actin cytoskeleton, has made them attractive candidates for anti-metastatic drug development.[4] Furthermore, their effects on cellular contractility have led to investigations into their potential as antiglaucoma medications.[9]

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of latrunculin compounds.

Isolation and Purification of Latrunculins from Sponges

A general protocol for the extraction and purification of latrunculins from Latrunculia magnifica is as follows:

  • Extraction: The sponge tissue is typically lyophilized and then extracted with an organic solvent mixture, such as chloroform/methanol.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

  • Chromatography: The latrunculin-containing fraction is further purified using a series of chromatographic techniques, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC).

  • Crystallization: The purified latrunculin is often crystallized to obtain a highly pure compound for characterization and biological assays.

G cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Sponge Sponge Tissue (Latrunculia magnifica) Lyophilize Lyophilization Sponge->Lyophilize Extract Solvent Extraction (e.g., Chloroform/Methanol) Lyophilize->Extract Partition Solvent Partitioning Extract->Partition Silica Silica Gel Chromatography Partition->Silica HPLC HPLC Silica->HPLC Crystallize Crystallization HPLC->Crystallize Characterize Characterization (NMR, MS) Crystallize->Characterize

Caption: Workflow for the isolation and purification of latrunculins.

Structural Characterization

The structures of latrunculin compounds are elucidated using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. A published ¹H-NMR spectrum of Latrunculin A in CDCl₃ provides a reference for its identification.[10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of the compounds.[11]

In Vitro Actin Polymerization Assay

The inhibitory effect of latrunculins on actin polymerization is quantified using a pyrene-labeled actin assay.

  • Preparation: Pyrene-labeled G-actin is prepared. The fluorescence of pyrene (B120774) is significantly enhanced upon its incorporation into F-actin.

  • Assay Setup: A solution of pyrene-labeled G-actin is prepared in a polymerization-inducing buffer.

  • Measurement: The fluorescence intensity is monitored over time in the presence and absence of the latrunculin compound. A decrease in the rate and extent of fluorescence increase indicates inhibition of actin polymerization.

  • Data Analysis: The initial rate of polymerization is calculated from the slope of the fluorescence curve.

G cluster_setup Assay Setup cluster_measurement Measurement & Analysis G_Actin Pyrene-labeled G-actin Mix Mix Components G_Actin->Mix Buffer Polymerization Buffer Buffer->Mix Latrunculin Latrunculin or Vehicle Latrunculin->Mix Fluorimeter Measure Fluorescence (Ex: 365 nm, Em: 407 nm) Mix->Fluorimeter Plot Plot Fluorescence vs. Time Fluorimeter->Plot Analyze Calculate Polymerization Rate Plot->Analyze

Caption: Workflow for the pyrene-actin polymerization assay.

Cell-Based Assays

The effects of latrunculins on the cellular actin cytoskeleton are visualized using immunofluorescence microscopy.

  • Cell Culture and Treatment: Adherent cells are cultured on coverslips and treated with latrunculin at various concentrations and for different durations.

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Staining: The F-actin is stained with a fluorescently labeled phalloidin, and the nucleus is counterstained with DAPI.

  • Imaging: The stained cells are visualized using a fluorescence microscope to observe changes in the actin cytoskeleton architecture.

Latrunculin as a Tool to Probe Signaling Pathways

The specific disruption of the actin cytoskeleton by latrunculins makes them powerful tools for dissecting the role of actin dynamics in various signaling pathways.

Rho GTPase Signaling

Rho GTPases are key regulators of the actin cytoskeleton and are central to processes like cell migration and adhesion. Latrunculin treatment has been instrumental in demonstrating that some upstream signaling events, such as the activation of Ras and the production of PIP3, can occur independently of actin polymerization and cell morphology changes.[1] This has allowed researchers to uncouple the signaling components of cell polarity from the physical changes in cell shape.

G cluster_upstream Upstream Signaling cluster_downstream Downstream Actin Dynamics Chemoattractant Chemoattractant GPCR GPCR Chemoattractant->GPCR Ras Ras Activation GPCR->Ras PIP3 PIP3 Production Ras->PIP3 Rho Rho GTPase (Rac, Cdc42, RhoA) PIP3->Rho Actin Actin Polymerization Rho->Actin Migration Cell Migration Actin->Migration Latrunculin Latrunculin Latrunculin->Actin Inhibits

Caption: Latrunculin's role in dissecting Rho GTPase signaling.

Ras/ERK Pathway

Recent studies have also implicated the actin cytoskeleton in the regulation of the Ras/ERK signaling pathway. Disruption of F-actin by Latrunculin A has been shown to reduce ERK1/2 phosphorylation, suggesting that an intact actin cytoskeleton is necessary for efficient signal transduction through this pathway.[8]

Conclusion

The discovery of latrunculin compounds from the sponge Latrunculia magnifica is a testament to the value of natural product research. From an ecological curiosity to an indispensable tool in cell biology, latrunculins have significantly advanced our understanding of the actin cytoskeleton. Their potent and specific mechanism of action, coupled with their utility in dissecting complex signaling pathways, ensures their continued importance in basic research. Furthermore, the anti-proliferative and anti-migratory properties of latrunculins highlight their potential for development as novel therapeutic agents, particularly in the fields of oncology and ophthalmology. This technical guide provides a comprehensive resource for researchers seeking to harness the power of these remarkable marine-derived compounds.

References

An In-depth Technical Guide to 6,7-Epoxy-latrunculin A: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Epoxy-latrunculin A is a naturally occurring macrolide and a potent inhibitor of actin polymerization. Isolated from the Red Sea sponge Negombata magnifica, this compound serves as a valuable tool in cell biology and cancer research for dissecting the roles of the actin cytoskeleton in various cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols related to this compound.

Chemical Structure and Properties

This compound is a derivative of Latrunculin A, distinguished by an epoxide group at the C6-C7 position of the macrolide ring. This structural modification influences its biological activity and physical properties.

Chemical Structure:

this compound Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1. Due to limited availability of specific experimental data for the epoxy variant, some properties are inferred from its close analog, Latrunculin A.

PropertyValueReference
Molecular Formula C₂₂H₃₁NO₆S[1]
Molecular Weight 437.55 g/mol [1]
CAS Number 122876-48-6[1]
Appearance Waxy solid (inferred from Latrunculin A)
Solubility Soluble in DMSO and ethanol (B145695) (inferred from Latrunculin A)
Melting Point Not reported
Boiling Point Not reported
Stability Store at -20°C for long-term stability (inferred from Latrunculin A)

Table 1. Physicochemical properties of this compound.

Biological and Pharmacological Properties

The primary biological activity of this compound is the inhibition of actin polymerization.[1][2][3] Like other latrunculins, it binds to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its assembly into filamentous actin (F-actin).[4] This disruption of the actin cytoskeleton has profound effects on numerous cellular processes.

Mechanism of Action:

The mechanism of actin polymerization inhibition by latrunculins involves the sequestration of G-actin monomers. This prevents their addition to the growing ends of actin filaments, leading to a net depolymerization of the existing F-actin network.

G_actin G-actin (monomer) Complex G-actin-Epoxy-LatA Complex G_actin->Complex F_actin F-actin (filament) G_actin->F_actin Polymerization Epoxy_LatA This compound Epoxy_LatA->Complex Complex->F_actin Inhibition

Diagram 1. Mechanism of actin polymerization inhibition.

Downstream Cellular Effects:

The disruption of the actin cytoskeleton by this compound affects a multitude of cellular functions, including:

  • Cell Morphology and Motility: Induces changes in cell shape and inhibits cell migration.

  • Cell Division: Can interfere with cytokinesis.

  • Intracellular Trafficking: Affects vesicle transport and organelle positioning.

Given that the actin cytoskeleton is a key regulator of Rho GTPase signaling, inhibition of actin polymerization by this compound is expected to modulate these pathways, which are critical for cell polarity, adhesion, and migration.[3][5][6]

Experimental Protocols

Isolation of this compound from Negombata magnifica

The following is a generalized protocol based on the isolation of latrunculins from marine sponges.[2][7]

cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography Sponge Sponge Material (Negombata magnifica) Extract Crude Methanol (B129727) Extract Sponge->Extract Soak in Methanol Partition Solvent Partitioning (e.g., Hexane/EtOAc) Extract->Partition VLC Vacuum Liquid Chromatography (Silica Gel) Partition->VLC Sephadex Sephadex LH-20 Chromatography VLC->Sephadex HPLC Reverse-Phase HPLC Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Diagram 2. Isolation workflow for this compound.

Methodology:

  • Extraction: The freeze-dried and crushed sponge material is extracted exhaustively with methanol.

  • Solvent Partitioning: The crude methanol extract is subjected to solvent-solvent partitioning to separate compounds based on polarity.

  • Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including vacuum liquid chromatography on silica (B1680970) gel, size-exclusion chromatography on Sephadex LH-20, and finally, reverse-phase high-performance liquid chromatography (HPLC) to yield the pure compound.

In Vitro Actin Polymerization Inhibition Assay

This protocol is adapted from methods used for Latrunculin A and can be used to quantify the inhibitory effect of this compound on actin polymerization.[4]

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • Polymerization buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM ATP)

  • This compound stock solution (in DMSO)

  • Fluorometer

Procedure:

  • Prepare a solution of G-actin containing a small percentage (e.g., 5-10%) of pyrene-labeled G-actin in G-buffer.

  • Incubate the G-actin solution with various concentrations of this compound or vehicle control (DMSO) for a short period at room temperature.

  • Initiate polymerization by adding polymerization buffer.

  • Monitor the increase in pyrene (B120774) fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm). The fluorescence increases as pyrene-labeled G-actin incorporates into F-actin.

  • Plot fluorescence intensity versus time to determine the rate of polymerization and the extent of inhibition.

Prepare_Actin Prepare G-actin (with pyrene-label) Incubate Incubate with this compound Prepare_Actin->Incubate Initiate Initiate Polymerization Incubate->Initiate Monitor Monitor Fluorescence Initiate->Monitor Analyze Analyze Data Monitor->Analyze

Diagram 3. Actin polymerization inhibition assay workflow.

Signaling Pathway Analysis: Rho GTPases

The dynamic regulation of the actin cytoskeleton is intricately linked to the activity of Rho family GTPases (e.g., RhoA, Rac1, Cdc42). Disruption of actin polymerization by this compound can be used as a tool to investigate the feedback mechanisms between the actin cytoskeleton and these signaling pathways.

Epoxy_LatA This compound Actin_Depoly Actin Depolymerization Epoxy_LatA->Actin_Depoly Rho_GTPases Rho GTPases (RhoA, Rac1, Cdc42) Actin_Depoly->Rho_GTPases Modulates Activity Downstream Downstream Effectors (e.g., ROCK, PAK) Rho_GTPases->Downstream Downstream->Actin_Depoly Feedback Regulation Cellular_Response Cellular Responses (Morphology, Adhesion, Migration) Downstream->Cellular_Response

Diagram 4. Signaling relationship with Rho GTPases.

Experimental Approach:

To study the effect on Rho GTPase signaling, cells can be treated with this compound, and the activation state of specific Rho GTPases can be assessed using pull-down assays followed by Western blotting.

Conclusion

This compound is a powerful molecular probe for studying the dynamics and functions of the actin cytoskeleton. Its ability to potently inhibit actin polymerization provides a means to investigate a wide array of cellular processes that are dependent on actin dynamics. Further research is warranted to fully elucidate the specific differences in activity and properties conferred by the 6,7-epoxy modification compared to other latrunculins and to explore its full therapeutic potential.

References

The Core Mechanism of 6,7-Epoxy-latrunculin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-Epoxy-latrunculin A, a natural macrolide isolated from the Red Sea sponge Negombata magnifica, is a potent disruptor of the actin cytoskeleton.[1][2] Like other members of the latrunculin family, its primary mechanism of action involves the inhibition of actin polymerization. This technical guide provides a detailed overview of the molecular interactions and cellular consequences of this compound and its close analog, Latrunculin A, which serves as the archetypal compound for this class of inhibitors. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and drug development efforts.

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, division, and maintenance of cell shape.[3] The dynamic nature of the actin network is driven by the continuous polymerization of globular actin (G-actin) monomers into filamentous actin (F-actin) and the subsequent depolymerization of these filaments. The latrunculin family of marine-derived toxins represents a powerful class of biochemical tools for studying and therapeutically targeting actin dynamics.[3] this compound has been identified as an inhibitor of actin polymerization based on its morphological effects on cells.[1][2] While specific quantitative data for this analog is limited, its mechanism is understood to be analogous to that of the well-characterized Latrunculin A.

Mechanism of Action: Sequestration of G-Actin Monomers

The central mechanism of action for latrunculins is their ability to bind to G-actin monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into growing actin filaments.[3] This sequestration of the available G-actin pool shifts the equilibrium of actin dynamics towards depolymerization, leading to a net disassembly of existing F-actin structures.

Latrunculin A has been shown to bind to actin monomers with varying affinities depending on the nucleotide bound to the actin (ATP, ADP-Pi, or ADP).[4][5][6] This interaction occurs near the nucleotide-binding cleft of the actin monomer.

Quantitative Data: Latrunculin A Binding Affinities

The following table summarizes the dissociation constants (Kd) for Latrunculin A binding to different forms of G-actin, as determined by in vitro assays.

Actin Monomer SpeciesDissociation Constant (Kd)Reference
ATP-actin0.1 µM[4][5][6]
ADP-Pi-actin0.4 µM[4][5][6]
ADP-actin4.7 µM[4][5][6]
G-actin (unspecified nucleotide)0.19 µM[4]

Note: Specific binding affinity data for this compound is not currently available in the public domain. The data for Latrunculin A is provided as a reference.

Cellular Effects

The disruption of actin polymerization by latrunculins, including this compound, leads to a cascade of cellular effects, including:

  • Disruption of the Actin Cytoskeleton: Profound and rapid changes in the organization of the actin cytoskeleton are observed, leading to the loss of stress fibers and other F-actin structures.

  • Changes in Cell Morphology: Cells treated with latrunculins typically lose their defined shape and become rounded.[7]

  • Inhibition of Cell Motility: Processes that rely on dynamic actin rearrangements, such as cell migration and invasion, are potently inhibited.[4]

  • Inhibition of Cytokinesis: Cell division is often arrested due to the critical role of the actin-based contractile ring in cytokinesis.[7]

Quantitative Data: Cellular Potency of Latrunculin A

The following table presents IC50 values for Latrunculin A in various cell-based assays.

Cell LineAssayIC50 ValueReference
Human Breast Carcinoma (T47D)Inhibition of Hypoxia-Induced HIF-1 Activation6.7 µM[4]
HeLa CellsGrowth Inhibition1.4 µM (for Latrunculin B)[8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of actin polymerization inhibitors like this compound.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified G-actin. A common method involves monitoring the increase in fluorescence of pyrene-labeled G-actin, which fluoresces more brightly when it is incorporated into F-actin.

Materials:

  • Monomeric pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl, pH 8.0, 0.2 mM ATP, 0.5 mM DTT, 0.1 mM CaCl2)

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl, pH 7.0)

  • This compound (or other test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorometer

Protocol:

  • Prepare a solution of G-actin in G-buffer on ice.

  • Add the test compound at various concentrations (and a vehicle control) to the G-actin solution and incubate for a short period on ice to allow for binding.

  • Initiate polymerization by adding the polymerization buffer.

  • Immediately place the samples in a pre-warmed fluorometer and monitor the increase in fluorescence over time at an excitation wavelength of ~365 nm and an emission wavelength of ~407 nm.

  • The rate of polymerization can be determined from the slope of the fluorescence curve.

Cellular Morphology and Cytoskeleton Staining

This method visualizes the effects of the compound on the actin cytoskeleton and overall cell morphology in cultured cells.

Materials:

  • Cultured cells (e.g., HeLa, fibroblasts) grown on coverslips

  • This compound

  • Phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488 Phalloidin)

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Treat cultured cells with the desired concentrations of this compound for a specified time.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells with PBS.

  • Stain the F-actin by incubating the cells with fluorescently labeled phalloidin in PBS for 20-30 minutes.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compound on cell viability.

Materials:

  • Cultured cells in a 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl and isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathways and Visualizations

The primary mechanism of latrunculins is a direct interaction with actin. However, the downstream consequences of actin cytoskeleton disruption can impact numerous signaling pathways.

Core Mechanism of Actin Polymerization Inhibition

The following diagram illustrates the fundamental mechanism by which this compound inhibits actin polymerization.

G cluster_0 Actin Dynamics cluster_1 Cellular Consequences G_actin G-actin (monomer) F_actin F-actin (filament) G_actin->F_actin Polymerization Complex G-actin-Latrunculin Complex G_actin->Complex F_actin->G_actin Depolymerization Latrunculin This compound Latrunculin->Complex Inhibition Inhibition of Polymerization Complex->Inhibition Disassembly F-actin Disassembly Inhibition->Disassembly Morphology Altered Cell Morphology Disassembly->Morphology Motility Inhibited Cell Motility Disassembly->Motility Cytokinesis Blocked Cytokinesis Disassembly->Cytokinesis

Caption: Mechanism of this compound action.

Experimental Workflow for Assessing Cellular Effects

The following diagram outlines a typical experimental workflow for characterizing the cellular effects of an actin-targeting compound.

G cluster_0 Experimental Workflow start Start: Cell Culture treatment Treat cells with This compound start->treatment morphology Analyze Cell Morphology (Microscopy) treatment->morphology cytoskeleton Visualize Actin Cytoskeleton (Phalloidin Staining) treatment->cytoskeleton viability Assess Cell Viability (MTT Assay) treatment->viability motility Measure Cell Motility (Wound Healing/Transwell Assay) treatment->motility end End: Data Analysis morphology->end cytoskeleton->end viability->end motility->end

Caption: Workflow for cellular effect analysis.

Conclusion

This compound is a valuable tool for studying the intricate roles of the actin cytoskeleton. Its mechanism of action, centered on the sequestration of G-actin monomers, provides a potent and specific means to disrupt actin polymerization. While further research is needed to quantify the specific binding affinities and cellular potencies of this particular analog, the extensive knowledge of Latrunculin A provides a strong framework for its application in cell biology and drug discovery. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers seeking to utilize this compound and other latrunculins in their investigations.

References

6,7-Epoxy-latrunculin A: A Technical Guide to its Inhibition of Actin Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6,7-Epoxy-latrunculin A is a marine macrolide identified as a potent inhibitor of actin polymerization.[1][2] While specific biochemical and kinetic data for this analog are not extensively available, its mechanism of action is understood to closely mirror that of its well-studied parent compound, latrunculin A. This guide provides a detailed overview of the core mechanism of actin polymerization inhibition by latrunculins, leveraging the comprehensive data available for latrunculin A as a surrogate model. The document outlines the molecular interactions, presents quantitative data in structured tables, details relevant experimental protocols, and provides visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Sequestration of Monomeric Actin

The primary mechanism by which latrunculins inhibit actin polymerization is through the sequestration of globular actin (G-actin) monomers.[3] this compound, like latrunculin A, is believed to form a 1:1 stoichiometric complex with G-actin.[3][4] This binding event effectively removes actin monomers from the pool available for nucleation and elongation of filamentous actin (F-actin), thereby shifting the equilibrium towards depolymerization.

The binding site for latrunculin A has been identified through X-ray crystallography to be in a cleft between subdomains II and IV of the actin monomer, in close proximity to the nucleotide-binding cleft.[5] This interaction induces a conformational change in the actin monomer, rendering it incompatible with incorporation into a growing actin filament.[5] The thiazolidinone ring of the latrunculin molecule fits into a hydrophobic pocket on the actin surface, further stabilizing the complex.

Quantitative Data on Latrunculin A-Actin Interaction

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the key binding affinities and inhibitory concentrations determined for latrunculin A. These values provide a strong indication of the expected potency of its epoxy derivative.

Table 1: Equilibrium Dissociation Constants (Kd) of Latrunculin A for G-Actin

Actin Monomer StateDissociation Constant (Kd)Reference
ATP-G-actin0.1 µM[6][7][8][9]
ADP-Pi-G-actin0.4 µM[6][7][8][9]
ADP-G-actin4.7 µM[6][7][8][9]
G-actin (unspecified nucleotide state)~0.2 µM[3]

Table 2: IC50 Values of Latrunculin A in Cellular Assays

Cell LineAssayIC50Reference
Human Breast Carcinoma (T47D)Inhibition of hypoxia-induced HIF-1 activation6.7 µM[7]
A549, H522-T1, HT-29, U-937, MDA-MB-43Inhibition of cell growth95-166 nM[10]

Signaling Pathway and Molecular Interactions

The interaction of this compound with G-actin directly impacts the dynamic equilibrium of the actin cytoskeleton, a central regulator of numerous cellular processes. The sequestration of actin monomers disrupts the formation and maintenance of actin filaments, which are crucial for cell motility, division, and morphology.

Inhibition of Actin Polymerization by this compound 6_7_Epoxy_latrunculin_A This compound Latrunculin_G_actin_complex Latrunculin-G-actin Complex (1:1) 6_7_Epoxy_latrunculin_A->Latrunculin_G_actin_complex Binds to G_actin G-actin (Monomer) G_actin->Latrunculin_G_actin_complex Actin_polymerization Actin Polymerization G_actin->Actin_polymerization Polymerizes into Latrunculin_G_actin_complex->Actin_polymerization Inhibits F_actin F-actin (Filament) Actin_polymerization->F_actin

Caption: Mechanism of actin polymerization inhibition.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the inhibition of actin polymerization by compounds like this compound.

Pyrene-Actin Polymerization Assay

This assay is a widely used method to monitor the kinetics of actin polymerization in real-time. It utilizes actin labeled with pyrene, a fluorescent probe whose fluorescence intensity increases significantly upon incorporation into a polymer.

Experimental Workflow:

Pyrene-Actin Polymerization Assay Workflow Prepare_reagents Prepare Reagents (G-actin, Pyrene-G-actin, Polymerization Buffer, this compound) Mix_reactants Mix G-actin and Pyrene-G-actin with this compound or vehicle Prepare_reagents->Mix_reactants Initiate_polymerization Initiate Polymerization (Add Polymerization Buffer) Mix_reactants->Initiate_polymerization Measure_fluorescence Measure Fluorescence Intensity Over Time (Excitation: ~365 nm, Emission: ~407 nm) Initiate_polymerization->Measure_fluorescence Analyze_data Analyze Data (Plot fluorescence vs. time to determine polymerization rate) Measure_fluorescence->Analyze_data

Caption: Workflow for the pyrene-actin polymerization assay.

Detailed Protocol:

  • Preparation of Reagents:

    • G-actin Buffer (Buffer G): 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT.

    • 10x Polymerization Buffer (Buffer KMEI): 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole-HCl (pH 7.0).

    • Actin Stock Solution: Prepare a stock solution of unlabeled G-actin and pyrene-labeled G-actin in Buffer G. A typical final concentration for the assay is 2-5 µM actin, with 5-10% being pyrene-labeled.

    • This compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.

  • Assay Procedure:

    • In a fluorometer cuvette, mix the G-actin/pyrene-G-actin solution with either this compound at various concentrations or the vehicle control (DMSO).

    • Incubate the mixture for a short period (e.g., 2 minutes) at room temperature to allow for binding.

    • Initiate actin polymerization by adding 1/10th volume of 10x Polymerization Buffer.

    • Immediately begin monitoring the change in fluorescence intensity over time using a fluorometer. Recommended wavelengths are approximately 365 nm for excitation and 407 nm for emission.[11]

    • Record data until the fluorescence signal reaches a plateau, indicating the completion of polymerization.

  • Data Analysis:

    • Plot fluorescence intensity as a function of time.

    • The initial rate of polymerization can be determined from the slope of the linear portion of the curve.

    • The extent of inhibition is calculated by comparing the rates of polymerization in the presence and absence of this compound.

Actin Co-sedimentation Assay

This assay is used to determine the binding of a protein or small molecule to F-actin. By centrifuging a solution containing F-actin and the molecule of interest at high speed, F-actin and any bound molecules will pellet, while unbound molecules will remain in the supernatant.

Experimental Workflow:

Actin Co-sedimentation Assay Workflow Prepare_F_actin Prepare F-actin (Polymerize G-actin) Incubate Incubate F-actin with This compound Prepare_F_actin->Incubate Centrifuge High-Speed Centrifugation (e.g., 100,000 x g) Incubate->Centrifuge Separate_pellet_supernatant Separate Supernatant and Pellet Centrifuge->Separate_pellet_supernatant Analyze_by_SDS_PAGE Analyze Supernatant and Pellet by SDS-PAGE Separate_pellet_supernatant->Analyze_by_SDS_PAGE

Caption: Workflow for the actin co-sedimentation assay.

Detailed Protocol:

  • Preparation of F-actin:

    • Polymerize a solution of G-actin (e.g., 10 µM) by adding 1/10th volume of 10x Polymerization Buffer and incubating at room temperature for at least 1 hour.

  • Binding Reaction:

    • In separate tubes, incubate the pre-formed F-actin with various concentrations of this compound or a vehicle control.

    • Allow the binding reaction to proceed at room temperature for a defined period (e.g., 30 minutes).

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 100,000 x g) for a sufficient time to pellet the F-actin (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).[12][13][14][15]

  • Sample Analysis:

    • Carefully separate the supernatant from the pellet.

    • Resuspend the pellet in a volume of sample buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.

    • Stain the gel (e.g., with Coomassie Brilliant Blue) and quantify the amount of actin in each fraction. A decrease in actin in the supernatant and a corresponding increase in the pellet in the presence of the compound can indicate binding, although this assay is more typically used for protein-F-actin interactions. For small molecules that sequester G-actin, an increase of actin in the supernatant would be expected.

Conclusion

This compound is a valuable tool for studying the dynamics of the actin cytoskeleton. Its mechanism of action, inferred from the extensive research on latrunculin A, involves the direct binding and sequestration of G-actin monomers, thereby potently inhibiting actin polymerization. The experimental protocols detailed in this guide provide a framework for the quantitative analysis of its inhibitory effects. Further research to determine the specific binding kinetics and affinity of this compound will be crucial for its full characterization and potential development as a therapeutic agent.

References

Disrupting the Cellular Engine: An In-depth Technical Guide to the Cellular Effects of 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a highly dynamic and fundamental component of eukaryotic cells, playing a critical role in a vast array of cellular processes including cell motility, division, intracellular transport, and signal transduction. Its constant remodeling is essential for maintaining cellular architecture and responding to environmental cues. Pharmacological agents that perturb the actin cytoskeleton are invaluable tools for dissecting these processes and hold significant potential as therapeutic agents, particularly in oncology.

This technical guide focuses on 6,7-Epoxy-latrunculin A, a potent inhibitor of actin polymerization. Isolated from the Red Sea sponge Negombata magnifica (formerly Latrunculia magnifica), this marine macrolide belongs to the latrunculin family of toxins. While much of the detailed mechanistic and quantitative data has been characterized for its close analog, Latrunculin A, this compound is understood to operate through a similar mechanism, making the extensive research on Latrunculin A a valuable proxy for understanding its cellular effects. This document will provide a comprehensive overview of the mechanism of action, cellular consequences, and experimental methodologies associated with the use of this class of compounds.

Mechanism of Action: Sequestration of Monomeric Actin

The primary mechanism by which latrunculins disrupt the actin cytoskeleton is through the sequestration of globular actin (G-actin) monomers.[1] this compound, like Latrunculin A, binds to G-actin in a 1:1 stoichiometric ratio, preventing its polymerization into filamentous actin (F-actin).[2][3] This action effectively reduces the cellular pool of available actin monomers for filament elongation.

Furthermore, studies on Latrunculin A have revealed a dual effect: beyond sequestering G-actin, it also promotes the depolymerization of existing F-actin filaments.[4][5] This leads to a rapid and profound disruption of the actin cytoskeleton, causing significant changes in cell morphology and function. The binding of Latrunculin A to actin monomers occurs near the nucleotide-binding cleft, which may allosterically inhibit nucleotide exchange, further contributing to the disruption of actin dynamics.[6][7]

Quantitative Data: Potency of Actin Disruption

The following tables summarize the quantitative data available for Latrunculin A, which is expected to be comparable to this compound. These values provide a benchmark for designing experiments and understanding the effective concentrations for cellular studies.

Table 1: Binding Affinity of Latrunculin A to Actin Monomers

Actin Monomer StateDissociation Constant (Kd)Reference
ATP-actin~0.2 µM[2]
G-actin (in vitro)~0.2 µM[2]

Table 2: In Vitro IC50 Values of Latrunculin A in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
A549Lung Carcinoma142
H522-T1Lung Cancer142
HT-29Colorectal Adenocarcinoma142
U-937Histiocytic Lymphoma166
MDA-MB-435Melanoma/Breast Cancer95
T47D (HIF-1 activation)Breast Carcinoma6.7 µM[8]
PC-3M (anti-invasive activity)Prostate Cancer50 nM - 1 µM[9]

Cellular Effects of Actin Disruption

The disruption of the actin cytoskeleton by this compound and its analogs triggers a cascade of cellular events, impacting numerous fundamental processes.

Morphological Changes and Cytoskeletal Reorganization

Treatment with latrunculins induces rapid and reversible changes in cell morphology.[1][10] Cells typically round up, lose their stress fibers, and exhibit a diffuse pattern of actin staining.[10] These effects are a direct consequence of the depolymerization of the F-actin network that maintains cell shape and provides structural support.

Inhibition of Cell Migration and Invasion

Cell migration is a highly actin-dependent process, relying on the dynamic remodeling of the actin cytoskeleton to form protrusions like lamellipodia and filopodia. By inhibiting actin polymerization, latrunculins effectively block cell motility. This has significant implications for cancer research, as demonstrated by the potent anti-invasive activity of Latrunculin A in prostate cancer cells.[8][9]

Disruption of Cell Adhesion

The actin cytoskeleton is intricately linked to cell adhesion structures, such as focal adhesions and adherens junctions. Disruption of actin filaments can lead to the disassembly of these junctions, resulting in cell detachment and altered cell-cell communication.[10] Studies have shown that latrunculin treatment can particularly affect β-catenin-rich intercellular adherens junctions.[10]

Impact on Intracellular Transport and Signaling

The actin network serves as a track for the movement of organelles and vesicles within the cell. Its disruption can therefore impair various transport processes. Furthermore, the actin cytoskeleton acts as a scaffold for many signaling molecules, and its integrity is crucial for the proper transduction of signals from the extracellular matrix to the cell interior.

Signaling Pathways Affected by Actin Disruption

The perturbation of the actin cytoskeleton by agents like this compound has profound effects on numerous intracellular signaling pathways that are intrinsically linked to cytoskeletal dynamics.

Signaling_Pathways_Affected_by_Actin_Disruption cluster_signaling Affected Signaling Pathways Latrunculin This compound G_Actin G-Actin Monomers Latrunculin->G_Actin Sequesters F_Actin F-Actin Filaments (Cytoskeleton) Latrunculin->F_Actin Promotes Depolymerization G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization Cell_Processes Cell Morphology, Motility, Adhesion F_Actin->Cell_Processes Signaling Downstream Signaling F_Actin->Signaling Modulates Integrins Integrin Signaling Rho_GTPases Rho GTPase Signaling (Rho, Rac, Cdc42) MAPK MAPK/ERK Pathway PI3K_Akt PI3K/Akt Pathway HIF1 HIF-1α Pathway

Caption: Mechanism of action and downstream cellular consequences of this compound.

Disruption of the actin cytoskeleton can modulate signaling pathways such as:

  • Integrin Signaling: As the actin cytoskeleton is physically linked to integrins at focal adhesions, its disruption can alter mechanotransduction and downstream signaling cascades.

  • Rho Family GTPases: These small GTPases are master regulators of the actin cytoskeleton. The state of the actin network can, in turn, feedback to regulate the activity of Rho, Rac, and Cdc42.

  • MAPK/ERK Pathway: The integrity of the actin cytoskeleton can influence the spatial organization and activity of components of the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

  • PI3K/Akt Pathway: Similar to the MAPK pathway, the PI3K/Akt pathway can be influenced by changes in cell adhesion and cytoskeletal organization.

  • Hypoxia-Inducible Factor-1α (HIF-1α) Pathway: Latrunculin A has been shown to inhibit the activation of HIF-1α in breast tumor cells, suggesting a link between cytoskeletal integrity and the cellular response to hypoxia.[8][9]

Experimental Protocols

The following are generalized protocols for studying the effects of latrunculins on cultured cells. Specific concentrations and incubation times should be optimized for each cell line and experimental endpoint.

General Cell Culture Treatment
  • Cell Seeding: Plate cells at a desired density in appropriate culture vessels and allow them to adhere and grow overnight.

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C or as recommended by the supplier.

  • Treatment: Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 10 nM - 10 µM).

  • Incubation: Replace the existing medium with the drug-containing medium and incubate the cells for the desired duration (e.g., 30 minutes to 24 hours).

  • Analysis: Proceed with downstream assays such as immunofluorescence microscopy, western blotting, or cell-based functional assays.

Actin Staining by Phalloidin-Fluorophore Conjugate
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described above.

  • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Alexa Fluor 488) at the manufacturer's recommended concentration for 20-30 minutes at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells three times with PBS. If desired, counterstain the nuclei with a DNA dye (e.g., DAPI). Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the actin cytoskeleton using a fluorescence microscope.

Experimental_Workflow_Actin_Staining Start Start: Cells on Coverslips Treatment Treat with This compound Start->Treatment Fixation Fix with Paraformaldehyde Treatment->Fixation Permeabilization Permeabilize with Triton X-100 Fixation->Permeabilization Staining Stain with Fluorescent Phalloidin Permeabilization->Staining Mounting Mount Coverslip Staining->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for visualizing actin cytoskeleton disruption.

Conclusion

This compound is a powerful tool for the study of actin dynamics and its role in a multitude of cellular functions. By sequestering G-actin and promoting F-actin depolymerization, it provides a means to acutely disrupt the actin cytoskeleton. This guide has provided an overview of its mechanism of action, cellular effects, and relevant experimental protocols, leveraging the extensive data available for its close analog, Latrunculin A. For researchers and drug development professionals, understanding the profound impact of this compound on cellular architecture and signaling is crucial for its effective application in basic research and for exploring its therapeutic potential. As with any potent pharmacological agent, careful dose-response studies and appropriate controls are essential for interpreting experimental results accurately.

References

Comparative Potency of 6,7-Epoxy-latrunculin A and Latrunculin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the comparative potency of 6,7-Epoxy-latrunculin A and Latrunculin A as inhibitors of actin polymerization. While extensive quantitative data is available for Latrunculin A, a comprehensive search of publicly available scientific literature did not yield specific potency metrics (e.g., IC50 or Kd values) for this compound. Therefore, this document focuses on a detailed exposition of Latrunculin A's potency, supplemented with the available qualitative information for its 6,7-epoxidated analog.

Introduction

Latrunculin A is a potent marine macrolide isolated from the red sea sponge Latrunculia magnifica. It is a widely used cell-permeable tool in cell biology to study the dynamics of the actin cytoskeleton.[1][2] Its mechanism of action involves binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, thereby preventing its polymerization into filamentous actin (F-actin).[3][4] This sequestration of G-actin leads to the disruption and depolymerization of existing actin filaments.[1][2] this compound is a naturally occurring analog of Latrunculin A, also isolated from Negombata magnifica.[5][6] It has been identified as an inhibitor of actin polymerization based on its morphological effects on cells.[5][6] However, a direct quantitative comparison of its potency with Latrunculin A is not available in the current body of scientific literature.

Data Presentation: Potency of Latrunculin A

The potency of Latrunculin A has been characterized through various in vitro and in-cell assays. The following tables summarize the key quantitative data available for Latrunculin A.

ParameterValueCell Line/SystemReference
IC50
Hypoxia-induced HIF-1 activation6.7 µMT47D (human breast carcinoma)[7]
Cell Growth Inhibition80-220 nMRhabdomyosarcoma (RMS) cells[8]
Cell Growth Inhibition95 nMMDA-MB-435 (human melanoma)[9]
Cell Growth Inhibition142 nMA549 (human lung carcinoma)[9]
Cell Growth Inhibition142 nMH522-T1[9]
Cell Growth Inhibition142 nMHT-29 (human colorectal adenocarcinoma)[9]
Cell Growth Inhibition166 nMU-937 (human histiocytic lymphoma)[9]
Kd (Dissociation Constant)
G-actin binding (in vitro)~0.2 µMPurified actin[3][4]
ATP-actin binding0.1 µMMuscle actin
ADP-Pi-actin binding0.4 µMMuscle actin
ADP-actin binding4.7 µMMuscle actin

Table 1: Summary of IC50 and Kd values for Latrunculin A. This table provides a compilation of the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for Latrunculin A from various studies, highlighting its potent activity in different biological contexts.

Experimental Protocols

Actin Polymerization Assay (Pyrene-Actin Fluorescence)

This is a widely used method to monitor the kinetics of actin polymerization in vitro. The principle relies on the significant increase in fluorescence of pyrene-labeled G-actin upon its incorporation into F-actin.

Materials:

  • Lyophilized pyrene-labeled rabbit muscle actin

  • Unlabeled rabbit muscle actin

  • G-buffer (5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT)

  • 10x Polymerization Buffer (500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • Test compounds (Latrunculin A, this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • Fluorometer capable of excitation at ~365 nm and emission at ~407 nm

Procedure:

  • Actin Preparation: Reconstitute lyophilized pyrene-labeled and unlabeled actin in G-buffer to a stock concentration of 10 µM. Incubate on ice for 1 hour to ensure complete depolymerization to G-actin.

  • Reaction Mixture Preparation: In a microplate well, prepare the reaction mixture containing G-buffer, the desired concentration of the test compound (or solvent control), and a mixture of unlabeled and pyrene-labeled G-actin (typically 5-10% pyrene-actin).

  • Initiation of Polymerization: Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using the fluorometer.

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The inhibitory effect of the compounds is assessed by comparing the polymerization rates in their presence to the control. IC50 values can be calculated by measuring the polymerization rate at various inhibitor concentrations and fitting the data to a dose-response curve.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of latrunculins and a typical experimental workflow for assessing their activity.

G cluster_0 Cellular Environment G_actin G-actin (monomer) F_actin F-actin (filament) G_actin->F_actin Polymerization Complex Latrunculin-G-actin Complex G_actin->Complex F_actin->G_actin Depolymerization Disrupted_processes Disruption of: - Cell motility - Cytokinesis - Phagocytosis F_actin->Disrupted_processes Latrunculin Latrunculin A / this compound Latrunculin->Complex

Caption: Mechanism of actin polymerization inhibition by latrunculins.

G cluster_workflow Experimental Workflow: Actin Polymerization Assay start Prepare G-actin (with Pyrene label) mix Mix G-actin with Latrunculin (or control) start->mix initiate Initiate Polymerization (add K+, Mg2+, ATP) mix->initiate measure Measure Fluorescence (Ex: 365nm, Em: 407nm) initiate->measure analyze Analyze Data: - Polymerization rate - IC50 calculation measure->analyze

Caption: Workflow for pyrene-actin polymerization assay.

Conclusion

Latrunculin A is a well-characterized and potent inhibitor of actin polymerization with a range of documented IC50 and Kd values. Its mechanism of sequestering G-actin monomers is a cornerstone for studies on cytoskeleton dynamics. While this compound has been identified as an actin polymerization inhibitor, the absence of publicly available quantitative potency data prevents a direct and detailed comparison with Latrunculin A. Further research is required to elucidate the specific activity of this compound and to determine if the 6,7-epoxy modification significantly alters its interaction with G-actin and its overall biological potency. This technical guide serves as a comprehensive resource on the current understanding of Latrunculin A's potency and provides the necessary experimental framework for future comparative studies.

References

Unveiling 6,7-Epoxy-latrunculin A: A Technical Guide to its Natural Source, Negombata magnifica

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a potent marine macrolide that has garnered significant interest within the scientific community due to its profound effects on actin polymerization. As a member of the latrunculin family of toxins, it serves as a valuable tool in cell biology and holds potential for therapeutic applications. This technical guide provides an in-depth overview of the natural source of this compound, the Red Sea sponge Negombata magnifica, and delves into the methodologies for its isolation and the current understanding of its biosynthesis.

The Natural Source: Negombata magnifica

Negombata magnifica, a conspicuous finger-like sponge found in the coral reefs of the Red Sea, is the primary natural producer of a diverse array of bioactive secondary metabolites, including a variety of latrunculins.[1][2] This sponge employs these compounds as a chemical defense mechanism against predators. When disturbed, it releases a reddish, aromatic secretion containing these toxins, which effectively deters fish and other potential threats. The potent biological activity of these compounds has made Negombata magnifica a subject of interest for marine natural product chemists and pharmacologists.

Quantitative Analysis of Latrunculins from Negombata magnifica

While specific yield data for this compound is not extensively documented in publicly available literature, studies on the more abundant latrunculins, such as Latrunculin A and B, provide valuable insights into the productivity of Negombata magnifica. The concentration of these related compounds can vary depending on geographical location and season.

CompoundCollection SiteSeasonConcentration (mg/g dry weight)Reference
Latrunculin ARas Mohamed, Red SeaWinter> 0.8[Khalifa et al., 2006]
Latrunculin BSafaga, Red SeaWinter> 1.0[Khalifa et al., 2006]

Experimental Protocols: Isolation of Latrunculins

The isolation of latrunculins from Negombata magnifica involves a multi-step process of extraction and chromatographic purification. While a detailed protocol specifically for this compound from this sponge is not available, the following general procedure for latrunculin isolation can be adapted. A pivotal study by Gulavita et al. (1992) reported the isolation of this compound from a different marine sponge, Cacospongia mycofijiensis, and the methodology described therein would be highly relevant.[3]

General Extraction and Fractionation
  • Collection and Preservation: Sponge specimens are collected and immediately frozen to preserve the chemical integrity of the metabolites.

  • Extraction: The frozen sponge material is typically lyophilized and then extracted with organic solvents such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

  • Solvent Partitioning: The crude extract is then subjected to solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between hexane, ethyl acetate (B1210297), and water.

  • Column Chromatography: The resulting fractions are further purified using various column chromatography techniques, including silica (B1680970) gel, Sephadex LH-20, and reversed-phase C18 columns.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water.

Biosynthesis of Latrunculins: A Glimpse into the Genetic Machinery

The complex molecular architecture of latrunculins suggests a biosynthetic origin involving a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[4][5] These large, multi-domain enzymes are responsible for the assembly of the macrolide ring and the incorporation of the thiazolidinone moiety, respectively.

While the specific gene cluster responsible for the biosynthesis of this compound in Negombata magnifica has not yet been fully characterized, analysis of the sponge's metagenome is expected to reveal the PKS/NRPS gene cluster. The general organization of such a cluster would involve:

  • PKS Modules: Responsible for the iterative addition of acetate or propionate (B1217596) units to build the polyketide backbone. Each module typically contains a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domain. Additional domains like ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing chain.

  • NRPS Module: Responsible for the activation and incorporation of an amino acid, likely cysteine, which forms the precursor to the thiazolidinone ring. This module would contain an adenylation (A) domain for amino acid selection, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain.

  • Tailoring Enzymes: Post-PKS/NRPS modifications, such as the epoxidation of the C6-C7 double bond to form this compound, are carried out by specific tailoring enzymes encoded within or near the gene cluster.

Visualizing the Workflow and Biosynthetic Logic

To aid in the conceptualization of the isolation process and the proposed biosynthetic pathway, the following diagrams are provided.

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Analysis & Characterization Collection Collection of Negombata magnifica Freezing Flash Freezing Collection->Freezing Lyophilization Lyophilization Freezing->Lyophilization Extraction Solvent Extraction (MeOH/DCM) Lyophilization->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, H2O) Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Sephadex Sephadex LH-20 Silica->Sephadex RP_HPLC Reversed-Phase HPLC Sephadex->RP_HPLC Pure_Compound Pure this compound RP_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy

Caption: A generalized experimental workflow for the isolation of this compound.

latrunculin_biosynthesis cluster_pks Polyketide Synthase (PKS) cluster_nrps Non-Ribosomal Peptide Synthetase (NRPS) cluster_assembly Hybrid Assembly & Modification PKS_start Starter Unit (e.g., Acetyl-CoA) PKS_modules Multiple PKS Modules (KS, AT, ACP, KR, DH, ER) PKS_start->PKS_modules Chain Elongation PKS_chain Polyketide Chain PKS_modules->PKS_chain Hybridization PKS-NRPS Hybridization PKS_chain->Hybridization NRPS_module NRPS Module (A, T/PCP, C) NRPS_module->Hybridization Cysteine Cysteine Cysteine->NRPS_module Cyclization Macrolactamization & Thiazolidinone Formation Hybridization->Cyclization Latrunculin_A Latrunculin A Precursor Cyclization->Latrunculin_A Epoxidation Epoxidation (C6-C7) Latrunculin_A->Epoxidation Final_Product This compound Epoxidation->Final_Product

Caption: A proposed biosynthetic pathway for this compound via a PKS/NRPS system.

Conclusion and Future Directions

Negombata magnifica remains a crucial source for the discovery and study of latrunculins, including the potent this compound. While general methodologies for the isolation of these compounds are established, further research is needed to develop targeted and high-yield purification protocols specifically for the epoxy variant. A significant knowledge gap exists in the detailed characterization of the latrunculin biosynthetic gene cluster. Elucidating the specific enzymes and genetic regulation involved in this pathway will not only provide fundamental insights into the biosynthesis of these complex natural products but could also open avenues for synthetic biology approaches to produce these valuable molecules in a more sustainable and controlled manner. Such advancements would be of immense benefit to researchers in cell biology and drug development who rely on these powerful molecular probes.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a potent, cell-permeable marine macrolide that serves as a powerful tool for investigating actin dynamics in living cells. As a derivative of the well-characterized Latrunculin A, it disrupts the actin cytoskeleton by sequestering actin monomers (G-actin), thereby preventing their polymerization into filamentous actin (F-actin).[1] This inhibitory action leads to the rapid disassembly of existing actin filaments, making this compound an invaluable reagent for studying a wide array of cellular processes that are dependent on a dynamic actin cytoskeleton. These processes include cell motility, morphogenesis, cytokinesis, and intracellular transport.[2]

These application notes provide a detailed protocol for the utilization of this compound in live-cell imaging studies to enable the visualization and quantification of its effects on the actin cytoskeleton.

Mechanism of Action

This compound, much like its analog Latrunculin A, exerts its biological effects by forming a 1:1 molar complex with G-actin.[1] This binding event occurs near the nucleotide-binding cleft of the actin monomer, which sterically hinders the monomer's ability to incorporate into growing actin filaments. The sequestration of the available G-actin pool shifts the equilibrium of the actin polymerization-depolymerization cycle towards depolymerization, resulting in a net disassembly of F-actin structures within the cell.[3] This mechanism of action is distinct from other actin-disrupting agents like cytochalasins, which primarily cap the barbed ends of actin filaments. The rapid and potent effects of latrunculins on the actin cytoskeleton make them a preferred choice for inducing acute and reversible disruption of actin-dependent processes.

Data Presentation

While specific quantitative data for this compound is not extensively available, the following tables summarize key quantitative parameters for the closely related and widely studied Latrunculin A. These values should serve as a valuable reference and starting point for designing experiments with this compound, with the understanding that optimization for the specific compound and cell type is recommended.

Table 1: Binding Affinities of Latrunculin A for Actin Monomers

Actin Monomer StateDissociation Constant (Kd)
ATP-G-actin0.1 µM[3]
ADP-Pi-G-actin0.4 µM[3]
ADP-G-actin4.7 µM[3]

Table 2: Effective Concentrations of Latrunculin A in Cellular Assays

Cell Line/SystemAssayEffective Concentration (EC50)Reference
Rhabdomyosarcoma (RMS) cellsGrowth Inhibition80-220 nM[4]
Human Breast Carcinoma (T47D)Inhibition of HIF-1 activation6.7 µM[5]
Human Hepatoma (HepG2)Inhibition of HuR levels0.2 µM (at 4 hours)[5]
Human Hepatoma (HepG2)Inhibition of cell migration0.1 µM (at 24 hours)[5]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption by this compound

This protocol details the steps for visualizing the dynamic changes in the actin cytoskeleton in response to this compound treatment using a fluorescent actin probe.

Materials:

  • Cells of interest (e.g., HeLa, U2OS, fibroblasts)

  • Glass-bottom imaging dishes or chamber slides

  • Complete cell culture medium

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with 10% FBS and HEPES)

  • Fluorescent actin probe (e.g., SiR-actin, Lifeact-GFP/RFP)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Seed cells onto glass-bottom imaging dishes at a density that allows for clear visualization of individual cells (typically 50-70% confluency).

    • Incubate for 24-48 hours to allow for cell attachment and spreading.

  • Labeling of the Actin Cytoskeleton:

    • Follow the manufacturer's instructions for the chosen fluorescent actin probe.

    • For SiR-actin, a typical staining concentration is 0.1-1 µM in complete medium for 1-4 hours.[6]

    • For cells expressing a fluorescently tagged actin-binding peptide like Lifeact, ensure adequate expression levels for visualization without causing cellular artifacts.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in high-quality DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Image Acquisition (Pre-treatment):

    • Wash the cells gently with pre-warmed live-cell imaging medium to remove any residual culture medium and unbound fluorescent probe.

    • Place the imaging dish on the microscope stage within the environmental chamber and allow the temperature and CO2 to equilibrate.

    • Acquire baseline images of the actin cytoskeleton in untreated cells. Capture images from multiple fields of view to ensure a representative sample.

  • Treatment with this compound and Time-Lapse Imaging:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium at the desired final concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your cell type and experimental goals (a starting range of 100 nM to 5 µM is suggested, based on Latrunculin A data).[4][5]

    • Carefully add the this compound working solution to the imaging dish.

    • Immediately begin time-lapse imaging to capture the dynamic changes in the actin cytoskeleton. The imaging interval will depend on the speed of the expected changes (e.g., every 30 seconds to 5 minutes for a duration of 30 minutes to 2 hours).

  • Data Analysis:

    • Visually inspect the time-lapse series for changes in actin structures, such as the disassembly of stress fibers, loss of cortical actin, and changes in cell morphology.

    • Quantify changes in actin fluorescence intensity, cell area, or the number and length of actin filaments using appropriate image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Mandatory Visualizations

Signaling Pathway Diagram

Actin_Polymerization_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytosol Cytosol ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK GPCR GPCR RhoGTPases Rho GTPases (Rac1, Cdc42, RhoA) GPCR->RhoGTPases RTK RTK RTK->RhoGTPases Src Src FAK->Src Src->RhoGTPases WAVE WAVE Complex RhoGTPases->WAVE Rac1 NWASP N-WASP RhoGTPases->NWASP Cdc42 ROCK ROCK RhoGTPases->ROCK RhoA Formins Formins RhoGTPases->Formins Arp23 Arp2/3 Complex WAVE->Arp23 NWASP->Arp23 F_Actin F-actin ROCK->F_Actin Stress Fiber Formation Arp23->F_Actin Branched Network Formins->F_Actin Linear Filaments Profilin Profilin G_Actin G-actin Profilin->G_Actin Promotes Polymerization G_Actin->F_Actin Polymerization F_Actin->G_Actin Depolymerization EpoxyLatA 6,7-Epoxy- latrunculin A EpoxyLatA->G_Actin Sequesters

Caption: Signaling pathways regulating actin polymerization and the inhibitory action of this compound.

Experimental Workflow Diagram

Live_Cell_Imaging_Workflow start Start cell_seeding Seed Cells on Glass-Bottom Dish start->cell_seeding incubation1 Incubate 24-48h cell_seeding->incubation1 actin_labeling Label Actin with Fluorescent Probe incubation1->actin_labeling incubation2 Incubate per Probe Protocol actin_labeling->incubation2 pre_treatment_imaging Acquire Pre-treatment (Baseline) Images incubation2->pre_treatment_imaging treatment Add this compound pre_treatment_imaging->treatment time_lapse Time-Lapse Imaging treatment->time_lapse data_analysis Image Processing and Quantitative Analysis time_lapse->data_analysis results Results and Interpretation data_analysis->results end End results->end

Caption: Experimental workflow for live-cell imaging of actin dynamics with this compound.

References

Optimal Concentration of 6,7-Epoxy-latrunculin A for Actin Disruption: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a potent inhibitor of actin polymerization, making it a valuable tool for studying the dynamics of the actin cytoskeleton and its role in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in disrupting the actin cytoskeleton. It is important to note that while this compound is commercially available, the vast majority of published research has been conducted using its close analog, Latrunculin A. This compound is often considered a synonym or a closely related compound with an identical mechanism of action[1]. Therefore, the following protocols and concentration guidelines are based on the extensive data available for Latrunculin A, with the expectation of very similar efficacy.

Mechanism of Action

Both Latrunculin A and its epoxy derivative function by binding to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio. This binding sequesters G-actin monomers, preventing their incorporation into filamentous actin (F-actin) polymers. This disruption of actin polymerization leads to the disassembly of existing actin filaments and inhibits the formation of new ones, resulting in a rapid and profound alteration of the cellular actin cytoskeleton.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for Latrunculin A, which can be used as a strong starting point for determining the optimal concentration of this compound.

Table 1: Binding Affinity of Latrunculin A to Actin Monomers

Actin Monomer TypeDissociation Constant (Kd)
ATP-actin0.1 µM
ADP-Pi-actin0.4 µM
ADP-actin4.7 µM

This data indicates that Latrunculin A has the highest affinity for the ATP-bound form of G-actin.

Table 2: Effective Concentrations of Latrunculin A for Actin Disruption in Cellular Assays

Cell TypeConcentration RangeObserved Effect
Human Prostate Cancer (PC-3M)50 - 1000 nMInhibition of invasion and migration
Human Breast Carcinoma (T47D)3 - 30 µMInhibition of hypoxia-induced HIF-1 activation (IC50 = 6.7 µM)
Human Hepatoma (HepG2)0.2 µMSignificant inhibition of HuR levels
Human Hepatoma (HepG2)0.1 µMDecrease in cell migration and proliferation
Rhabdomyosarcoma (RMS) cells80 - 220 nMGrowth inhibition (EC50)
Hippocampal Neurons~1 µMEC50 for EGFP-actin disruption

Table 3: Time Course of Actin Disruption by Latrunculin A

ConcentrationTime to Effect
10 µM~40 seconds for EGFP-actin disruption
50 µM~23 seconds for EGFP-actin disruption

Experimental Protocols

Protocol 1: General Protocol for Actin Disruption in Cultured Cells

This protocol provides a general guideline for treating cultured cells with this compound to observe actin disruption.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (B8060827) (for F-actin staining)

  • DAPI or Hoechst stain (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate cells on appropriate culture vessels (e.g., glass coverslips in a multi-well plate) and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment starting with concentrations ranging from 100 nM to 10 µM.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Incubation: Incubate the cells for the desired period. For rapid effects, incubation times of 15-60 minutes are often sufficient. For longer-term studies, the incubation time can be extended.

  • Fixation: After incubation, wash the cells twice with PBS and then fix them with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Staining: Wash the cells twice with PBS. Incubate with fluorescently labeled phalloidin (prepared according to the manufacturer's instructions) for 20-30 minutes at room temperature in the dark.

  • Counterstaining: Wash the cells twice with PBS. Incubate with a nuclear stain like DAPI or Hoechst for 5-10 minutes.

  • Mounting and Visualization: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. Visualize the actin cytoskeleton using a fluorescence microscope.

Protocol 2: In Vitro Actin Polymerization Assay (Pyrene-Actin Assay)

This biochemical assay measures the effect of this compound on the polymerization of purified G-actin in vitro.

Materials:

  • Pyrene-labeled G-actin

  • Unlabeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.2 mM CaCl2, 0.5 mM DTT)

  • Polymerization buffer (e.g., 10X KMEI: 500 mM KCl, 10 mM MgCl2, 10 mM EGTA, 100 mM Imidazole-HCl pH 7.0)

  • This compound stock solution

  • Fluorometer

Procedure:

  • Prepare G-actin: Prepare a solution of G-actin (typically a mixture of 5-10% pyrene-labeled G-actin and 90-95% unlabeled G-actin) in G-buffer on ice. The final actin concentration is typically in the range of 2-5 µM.

  • Prepare Inhibitor: Prepare serial dilutions of this compound in G-buffer.

  • Incubation: Mix the G-actin solution with different concentrations of this compound or vehicle control (DMSO) and incubate on ice for 5-10 minutes to allow for binding.

  • Initiate Polymerization: Transfer the mixtures to a cuvette in a fluorometer pre-warmed to room temperature. Initiate actin polymerization by adding 1/10th volume of 10X polymerization buffer.

  • Monitor Fluorescence: Immediately start recording the increase in pyrene (B120774) fluorescence over time using the fluorometer (Excitation: ~365 nm, Emission: ~407 nm). The fluorescence intensity will increase as G-actin polymerizes into F-actin.

  • Data Analysis: Plot the fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the initial linear phase of the curve. Compare the rates of polymerization in the presence of different concentrations of this compound to the control to determine its inhibitory effect.

Visualizations

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm 6_7_Epoxy_latrunculin_A This compound G_actin G-actin (monomer) 6_7_Epoxy_latrunculin_A->G_actin Binds Actin_Complex G-actin-Latrunculin Complex G_actin->Actin_Complex F_actin F-actin (polymer) G_actin->F_actin Polymerization Polymerization Polymerization Actin_Complex->Polymerization Inhibits F_actin->G_actin Depolymerization Depolymerization Depolymerization Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed cells on coverslips B Treat with this compound (Dose-response & time-course) A->B C Fixation (e.g., 4% PFA) B->C D Permeabilization (e.g., 0.1% Triton X-100) C->D E Stain F-actin (Phalloidin) D->E F Counterstain Nuclei (DAPI) E->F G Fluorescence Microscopy F->G H Image Analysis & Quantification G->H

References

Application Notes and Protocols: 6,7-Epoxy-latrunculin A in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a potent inhibitor of actin polymerization, isolated from the Red Sea sponge Negombata magnifica[1][2]. Like other members of the latrunculin family, it exerts its biological effects by sequestering monomeric G-actin, thereby preventing its assembly into F-actin filaments[3][4][5]. This disruption of the actin cytoskeleton makes it a valuable tool in cell biology research to study processes involving actin dynamics, such as cell migration, division, and morphology[4][5][6]. These application notes provide a detailed protocol for the preparation, storage, and handling of a this compound stock solution in dimethyl sulfoxide (B87167) (DMSO).

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and the related, well-characterized Latrunculin A are summarized in the table below.

PropertyThis compoundLatrunculin A
Molecular Formula C₂₂H₃₁NO₆S[7]C₂₂H₃₁NO₅S[8][9]
Molecular Weight 437.55 g/mol [7]421.55 g/mol [8]
CAS Number 122876-48-6[7]76343-93-6[8][9]
Purity Typically ≥95%≥95%[9]
Solubility in DMSO Data not available, expected to be similar to Latrunculin A~10 mM, ~25 mg/mL[9][10]
Recommended Storage of Solid -20°C-20°C[5][9][10][11]
Recommended Storage of Stock Solution -20°C or -80°C-20°C (stable for at least 6 months)[11], -80°C (stable for 6 months)[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.

Materials:

  • This compound (solid form)

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL, sterile, amber or covered in foil)

  • Pipette and sterile pipette tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.38 mg (437.55 g/mol * 0.010 mol/L * 0.001 L = 0.0043755 g).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 5-10 µL) in sterile, light-protected microcentrifuge tubes.[11]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the solution should be used within 6 months; at -20°C, it should be used within one month[12].

Protocol 2: Working Solution Preparation

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Dilution: Dilute the stock solution to the desired final concentration using an appropriate aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO is not toxic to the cells (typically <0.5%).

  • Usage: Use the freshly prepared working solution immediately. It is not recommended to store aqueous solutions of latrunculins for more than one day[10].

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of latrunculins and the experimental workflow for preparing a stock solution.

latrunculin_pathway G-actin G-actin G-actin-Latrunculin Complex G-actin-Latrunculin Complex G-actin->G-actin-Latrunculin Complex F-actin ... Actin Monomer Actin Monomer ... G-actin->F-actin Polymerization Latrunculin Latrunculin Latrunculin->G-actin Binds G-actin-Latrunculin Complex->F-actin Inhibits Polymerization

Caption: Mechanism of action of Latrunculin.

stock_solution_workflow cluster_prep Preparation cluster_storage Storage & Use Start Start Equilibrate Equilibrate vial to RT Start->Equilibrate Weigh Weigh this compound Equilibrate->Weigh Add_DMSO Add anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to dissolve Add_DMSO->Dissolve Aliquot Aliquot into single-use tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw one aliquot for use Store->Thaw Dilute Dilute to working concentration Thaw->Dilute End Use Immediately Dilute->End

Caption: Workflow for stock solution preparation.

References

Application Notes and Protocols for Studying Endocytosis with 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a marine macrolide toxin originally isolated from the Red Sea sponge Negombata magnifica.[1][2] Like other members of the latrunculin family, it is a potent inhibitor of actin polymerization.[1][2] The actin cytoskeleton is a dynamic network of protein filaments that plays a crucial role in a multitude of cellular processes, including cell motility, morphogenesis, and endocytosis. By disrupting actin dynamics, this compound serves as a valuable tool for investigating the role of the actin cytoskeleton in the complex mechanisms of endocytosis.

Endocytosis is the process by which cells internalize molecules and particles from their external environment. This process is fundamental for nutrient uptake, signal transduction, and maintenance of cellular homeostasis. Numerous endocytic pathways exist, many of which are dependent on the structural support and force generation provided by the actin cytoskeleton.

These application notes provide a comprehensive guide for the use of this compound in studying endocytosis, including its mechanism of action, detailed experimental protocols, and relevant data for experimental design.

Mechanism of Action

Latrunculins, including this compound, exert their inhibitory effect on actin polymerization by sequestering globular actin (G-actin) monomers in a 1:1 molar ratio.[3][4][5][6] This binding prevents the G-actin monomers from incorporating into growing filamentous actin (F-actin) polymers. The continuous depolymerization of existing F-actin, coupled with the inhibition of new polymerization, leads to a net disassembly of the actin cytoskeleton.[7]

The disruption of the actin cytoskeleton by latrunculins has been shown to inhibit various forms of endocytosis, including clathrin-mediated endocytosis and phagocytosis.[7][8] The extent of inhibition can vary depending on the cell type and the specific endocytic pathway being investigated.[9]

It is important to note that while the precise potency of this compound has not been extensively characterized in comparative studies, it is expected to have a mechanism of action and effective concentration range similar to the more widely studied Latrunculin A.

Data Presentation

The following tables summarize quantitative data on the effects of Latrunculin A on endocytosis and cell viability. This data can be used as a starting point for designing experiments with this compound, with the caveat that empirical determination of optimal concentrations is recommended.

Table 1: Inhibition of Receptor-Mediated Endocytosis by Latrunculin A in A431 Cells

Latrunculin A Concentration (µM)Rate of Endocytosis (% of Control)
0.1~80%
0.5~50%
1.0~30%
5.0~10%

Data is approximated from graphical representations in published literature and should be used as a guideline.

Table 2: IC50 Values of Latrunculin A in Various Cancer Cell Lines

Cell LineIC50 (nM)
A549 (Lung Carcinoma)142
H522-T1 (Lung Carcinoma)142
HT-29 (Colon Adenocarcinoma)142
U-937 (Histiocytic Lymphoma)166
MDA-MB-435 (Melanoma)95

This data indicates the concentrations at which Latrunculin A exhibits significant cytotoxic effects and can help in selecting appropriate concentrations for endocytosis studies to minimize off-target effects.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on endocytosis.

Protocol 1: General Inhibition of Endocytosis using a Fluorescent Marker

This protocol describes a general method to assess the inhibition of endocytosis using a fluorescently labeled marker, such as fluorescently tagged dextran (B179266) for fluid-phase endocytosis or fluorescently tagged transferrin for clathrin-mediated endocytosis.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A431, COS-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • Fluorescently labeled endocytic marker (e.g., FITC-Dextran, Alexa Fluor 488-Transferrin)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium with DAPI

  • Microscope slides and coverslips

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Inhibitor Treatment:

    • Prepare a series of dilutions of this compound in serum-free medium. A starting concentration range of 0.1 µM to 5 µM is recommended, based on data for Latrunculin A.

    • Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.

    • Aspirate the complete medium from the cells and wash once with PBS.

    • Add the medium containing the inhibitor or vehicle control to the cells and incubate for 30-60 minutes at 37°C.

  • Endocytosis Assay:

    • Prepare the fluorescently labeled endocytic marker in serum-free medium at the desired concentration (e.g., 1 mg/mL for FITC-Dextran, 25 µg/mL for Alexa Fluor 488-Transferrin).

    • Add the marker to the cells (with the inhibitor still present) and incubate for the desired time (e.g., 15-30 minutes) at 37°C.

    • To stop endocytosis, place the plate on ice and wash the cells three times with ice-cold PBS.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using mounting medium with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope. Capture images of multiple fields for each condition.

    • Quantify the internalized fluorescence per cell using image analysis software (e.g., ImageJ).

    • Alternatively, for a more quantitative population-level analysis, detach the cells after the endocytosis assay (step 3) and analyze the fluorescence intensity by flow cytometry.

Protocol 2: Transferrin Uptake Assay for Clathrin-Mediated Endocytosis

This protocol specifically measures the effect of this compound on clathrin-mediated endocytosis using fluorescently labeled transferrin.

Materials:

  • Same as Protocol 1, with Alexa Fluor-conjugated Transferrin as the specific endocytic marker.

Procedure:

  • Cell Seeding and Serum Starvation:

    • Seed cells as in Protocol 1.

    • Prior to the experiment, serum-starve the cells for 1-2 hours in serum-free medium to upregulate transferrin receptor expression.

  • Inhibitor Treatment:

    • Treat the cells with this compound or vehicle control as described in Protocol 1.

  • Transferrin Uptake:

    • Prepare Alexa Fluor-conjugated Transferrin in serum-free medium.

    • Add the fluorescent transferrin to the cells and incubate for 10-20 minutes at 37°C.

    • To remove non-internalized, surface-bound transferrin, wash the cells with an ice-cold acid wash buffer (e.g., 0.1 M glycine, 0.1 M NaCl, pH 3.0) for 1-2 minutes on ice, followed by two washes with ice-cold PBS.

  • Fixation, Imaging, and Analysis:

    • Proceed with fixation, mounting, and analysis as described in Protocol 1.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of this compound in studying endocytosis.

G cluster_0 Mechanism of this compound Action G-actin G-actin Monomers F-actin F-actin Filaments G-actin->F-actin Polymerization Complex Latrunculin-Actin Complex F-actin->G-actin Depolymerization Latrunculin 6,7-Epoxy- latrunculin A Latrunculin->G-actin Sequesters Complex->F-actin Inhibits Incorporation

Caption: Mechanism of actin polymerization inhibition by this compound.

G cluster_1 Experimental Workflow A Seed Cells B Pre-treat with This compound A->B C Incubate with Fluorescent Cargo B->C D Wash and Fix Cells C->D E Image Acquisition (Microscopy or Flow Cytometry) D->E F Quantitative Analysis E->F G cluster_2 Actin's Role in Endocytosis Actin Actin Cytoskeleton Invagination Membrane Invagination Actin->Invagination Provides Force Vesicle Vesicle Scission Actin->Vesicle Facilitates Transport Intracellular Transport Actin->Transport Mediates Endocytosis Endocytosis Latrunculin This compound (Inhibitor) Latrunculin->Actin Disrupts

References

Application Notes and Protocols: 6,7-Epoxy-latrunculin A in Cancer Cell Invasion Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, representing a key target for therapeutic intervention. The actin cytoskeleton, a dynamic network of protein filaments, is fundamental to cell motility and invasion. 6,7-Epoxy-latrunculin A, a marine-derived macrolide isolated from the Red Sea sponge Negombata magnifica, has been identified as a potent inhibitor of actin polymerization.[1][2] By disrupting the organization and function of the actin cytoskeleton, it offers a valuable tool for investigating the mechanisms of cancer cell invasion and for the potential development of novel anti-metastatic agents.[3][4]

Note: While these application notes focus on this compound, a significant portion of the detailed biological data and protocols are based on the closely related and extensively studied compound, Latrunculin A. The structural similarity and shared mechanism of action—inhibition of actin polymerization—suggest that the methodologies and observed effects are highly comparable.[1][3]

Mechanism of Action

This compound, like other members of the latrunculin family, exerts its biological effects by directly interacting with monomeric globular actin (G-actin). It forms a 1:1 molar complex with G-actin, sequestering it and preventing its polymerization into filamentous actin (F-actin).[5][6] This disruption of actin dynamics leads to the disassembly of existing actin filaments and inhibits the formation of new ones, thereby impairing essential cellular processes that depend on a functional actin cytoskeleton, including cell migration and invasion.[3][4]

Quantitative Data: Efficacy of Latrunculin A in Cancer Cell Lines

The following tables summarize the inhibitory concentrations of Latrunculin A on the viability and invasion of various cancer cell lines. This data provides a reference for determining appropriate experimental concentrations of this compound.

Table 1: IC50 Values of Latrunculin A on Cancer Cell Viability

Cell LineCancer TypeIC50 (24h)IC50 (72h)
MKN45Gastric Adenocarcinoma1.14 µM0.76 µM
NUGC-4Gastric Carcinoma1.04 µM0.33 µM
A549Lung Carcinoma142 nMNot Reported
HT-29Colorectal Adenocarcinoma142 nMNot Reported
MDA-MB-435Melanoma/Breast Carcinoma95 nMNot Reported
T47DBreast Carcinoma6.7 µM (HIF-1 activation)Not Reported

Data compiled from multiple sources.[5][7]

Table 2: Anti-Invasive Activity of Latrunculin A

Cell LineCancer TypeConcentrationEffect
PC-3MProstate Cancer50 nM - 1 µMPotent anti-invasive activity in Matrigel assay.
PC-3M-CT+Prostate Cancer500 nM3-fold decrease in spheroid disaggregation and cell migration.

Data from El Sayed et al., 2008.[8]

Experimental Protocols

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane extract (Matrigel), mimicking in vivo invasion.

Materials:

  • 24-well Transwell inserts (8.0 µm pore size)

  • Matrigel Basement Membrane Matrix

  • Serum-free cell culture medium

  • Complete cell culture medium (containing chemoattractant, e.g., 10% FBS)

  • This compound (or Latrunculin A)

  • Cotton swabs

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Microscope

Protocol:

  • Coating of Transwell Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free medium (typically 1:3 to 1:6 ratio).

    • Add 50-100 µL of the diluted Matrigel solution to the upper chamber of the Transwell inserts.

    • Incubate at 37°C for at least 2-4 hours to allow the Matrigel to solidify.

  • Cell Preparation and Seeding:

    • Culture cancer cells to 70-80% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Harvest cells and resuspend in serum-free medium at a concentration of 2.5 x 10^5 to 5 x 10^5 cells/mL.

    • Prepare different concentrations of this compound in the cell suspension. Include a vehicle control (e.g., DMSO).

  • Assay Assembly:

    • Add 500-750 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension containing the desired concentration of this compound to the Matrigel-coated upper chamber.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

  • Staining and Quantification:

    • After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.

    • Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde for 15-20 minutes.

    • Wash the inserts with PBS.

    • Stain the cells with 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Count the number of stained, invaded cells in several microscopic fields. The results can be expressed as the average number of invaded cells per field or as a percentage of invasion relative to the vehicle control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Coat Transwell inserts with Matrigel a2 Seed cells into upper chamber p1->a2 p2 Prepare cell suspension in serum-free medium p3 Add this compound to cell suspension p2->p3 p3->a2 a1 Add chemoattractant to lower chamber a1->a2 a3 Incubate for 24-48 hours a2->a3 an1 Remove non-invading cells a3->an1 an2 Fix and stain invaded cells an1->an2 an3 Quantify invaded cells by microscopy an2->an3

Workflow for the Matrigel Invasion Assay.
Wound Healing (Scratch) Assay

This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer.

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip or a wound healing insert

  • Cell culture medium

  • This compound (or Latrunculin A)

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Wound:

    • Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the well.

    • Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.

  • Treatment:

    • Gently wash the wells with PBS to remove detached cells.

    • Add fresh medium containing the desired concentrations of this compound or vehicle control.

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated locations (time 0).

    • Incubate the plate at 37°C and 5% CO2.

    • Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control well is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure relative to the initial wound area for each condition.

G cluster_setup Setup cluster_treatment Treatment & Imaging cluster_quantification Quantification s1 Seed cells to confluency s2 Create a scratch in the monolayer s1->s2 t1 Wash to remove debris s2->t1 t2 Add medium with This compound t1->t2 t3 Image wound at T=0 t2->t3 t4 Incubate and image at time intervals t3->t4 q1 Measure wound area at each time point t4->q1 q2 Calculate percentage of wound closure q1->q2

Workflow for the Wound Healing Assay.
Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton to observe the effects of this compound.

Materials:

  • Cells cultured on glass coverslips

  • This compound (or Latrunculin A)

  • Fixation buffer (4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (1% BSA in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a culture plate and allow them to adhere and grow.

    • Treat the cells with the desired concentrations of this compound for the appropriate duration.

  • Fixation:

    • Remove the medium and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Permeabilization:

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking:

    • Wash the cells twice with PBS.

    • Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

  • Staining:

    • Dilute the fluorescently-labeled phalloidin in the blocking buffer according to the manufacturer's instructions.

    • Incubate the coverslips with the phalloidin solution for 30-60 minutes at room temperature in the dark.

    • (Optional) Add DAPI to the staining solution for the last 5-10 minutes to stain the nuclei.

  • Mounting and Imaging:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets.

Signaling Pathways

The invasive phenotype of cancer cells is regulated by complex signaling networks. The actin cytoskeleton is a major downstream effector of these pathways. By inhibiting actin polymerization, this compound can disrupt these signaling cascades.

Disruption of Actin Polymerization and Cell Migration

This compound directly targets G-actin, preventing its incorporation into F-actin filaments. This leads to a net depolymerization of the actin cytoskeleton, which is essential for the formation of migratory structures like lamellipodia and filopodia.

G Lat This compound G_actin G-actin (monomeric) Lat->G_actin sequesters F_actin F-actin (filamentous) Lat->F_actin inhibits formation G_actin->F_actin Polymerization F_actin->G_actin Depolymerization Migration Cell Migration & Invasion Structures Lamellipodia & Filopodia Formation F_actin->Structures Depolymerization Depolymerization Polymerization Polymerization Structures->Migration

Mechanism of this compound action.
Impact on Upstream Regulatory Pathways

The dynamic remodeling of the actin cytoskeleton is controlled by signaling pathways such as the Rho GTPase and MAPK pathways. While this compound acts directly on actin, its effects will consequently interfere with the downstream outcomes of these pathways.[9][10][11][12]

G cluster_upstream Upstream Signaling cluster_downstream Actin Cytoskeleton & Cellular Response GF Growth Factors Rho Rho GTPases (Rac, Rho, Cdc42) GF->Rho MAPK MAPK Pathway (ERK, p38) GF->MAPK ECM ECM Adhesion ECM->Rho ECM->MAPK Actin Actin Cytoskeleton Remodeling Rho->Actin MAPK->Actin Invasion Cell Invasion Actin->Invasion Lat This compound Lat->Actin disrupts

Impact on signaling pathways regulating invasion.

Conclusion

This compound is a powerful pharmacological tool for studying the role of the actin cytoskeleton in cancer cell invasion. By effectively depolymerizing actin filaments, it allows researchers to dissect the molecular machinery driving metastatic processes. The protocols and data provided herein serve as a comprehensive guide for the application of this compound in in vitro invasion studies, facilitating further research into the development of novel anti-cancer therapies targeting cell motility.

References

Application Notes and Protocols for Live Cell Imaging of Actin Dynamics with 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a pivotal role in a myriad of cellular processes including cell motility, morphogenesis, cytokinesis, and intracellular transport. The continuous and rapid remodeling of actin filaments, driven by the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and subsequent depolymerization, is fundamental to these functions. Perturbation of actin dynamics with specific chemical probes is a powerful approach to elucidate the intricate mechanisms governing these processes.

6,7-Epoxy-latrunculin A, a derivative of the marine toxin Latrunculin A, is a potent inhibitor of actin polymerization.[1] Like its parent compound, it disrupts the actin cytoskeleton by sequestering G-actin monomers, thereby preventing their incorporation into growing actin filaments.[2][3][4] This activity leads to a net depolymerization of F-actin, resulting in profound and often reversible changes in cell morphology and function.[3] These characteristics make this compound a valuable tool for the real-time investigation of actin dynamics in living cells.

These application notes provide a comprehensive guide for utilizing this compound in live-cell imaging studies to dissect the role of actin dynamics in various cellular contexts. The provided protocols and data are primarily based on the extensive research conducted with the closely related and well-characterized compound, Latrunculin A, which shares a similar mechanism of action.

Mechanism of Action

This compound, following the established mechanism of latrunculins, exerts its effects on actin dynamics through a primary mechanism:

  • G-actin Sequestration: It binds to monomeric G-actin with high affinity, forming a 1:1 complex that is incapable of participating in filament elongation.[4] This sequestration reduces the cellular pool of available G-actin, shifting the equilibrium towards F-actin depolymerization.

  • Promotion of Depolymerization: By sequestering G-actin, latrunculins indirectly promote the disassembly of existing actin filaments.[5][6] Some studies on Latrunculin A also suggest a more direct role in accelerating the depolymerization rate at the ends of actin filaments.[5][6]

  • Filament Severing: At higher concentrations, Latrunculin A has been shown to induce the severing of actin filaments, further contributing to the rapid disruption of the cytoskeleton.[5][6]

The culmination of these effects is a rapid and dose-dependent disassembly of the cellular F-actin network, which can be visualized and quantified using live-cell imaging techniques.

Quantitative Data Summary

The following table summarizes quantitative data obtained from studies using Latrunculin A, which is expected to have a similar potency to this compound. These values provide a starting point for experimental design.

ParameterValueCell Type/SystemReference
Binding Affinity (Kd) to G-actin
ATP-actin0.1 µMMuscle actin (in vitro)[5][6]
ADP-Pi-actin0.4 µMMuscle actin (in vitro)[5][6]
ADP-actin4.7 µMMuscle actin (in vitro)[5][6]
Effective Concentration for Actin Disruption
Inhibition of cell migration50-1000 nMHuman prostate cancer PC-3M cells[7]
Disruption of actin cytoskeleton1.3 - 5 µMHippocampal neurons[8]
Induction of nuclear actin rods4.7 µMMouse Embryonic Fibroblasts (MEFs)[9]
Time Course of Action
Rapid disassembly of actin filamentsTens of secondsAnimal and yeast cells[5][6]
Reduction in cortical F-actin2 hoursHippocampal neurons[8]
Near complete F-actin depolymerization24 hoursHippocampal neurons[8]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Actin Cytoskeleton Disruption

This protocol outlines the general procedure for visualizing the real-time effects of this compound on the actin cytoskeleton in cultured cells.

Materials:

  • Cells of interest cultured on glass-bottom dishes or chamber slides suitable for high-resolution microscopy.

  • Fluorescent probe for labeling F-actin (e.g., Lifeact-GFP, SiR-actin).

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 supplemented with HEPES and serum).

  • Stock solution of this compound (e.g., 1 mM in DMSO).

  • Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂).

Procedure:

  • Cell Preparation:

    • Seed cells on imaging-quality dishes to achieve 50-70% confluency on the day of the experiment.

    • If using a fluorescent protein-based actin probe like Lifeact-GFP, transfect the cells 24-48 hours prior to imaging. For live-cell stains like SiR-actin, follow the manufacturer's protocol for labeling.

  • Microscope Setup:

    • Turn on the microscope and environmental chamber, allowing them to equilibrate to 37°C and 5% CO₂.

    • Mount the dish with cells on the microscope stage.

  • Pre-treatment Imaging:

    • Identify a field of view with healthy, well-spread cells expressing the actin probe.

    • Acquire a series of baseline images (e.g., every 1-5 minutes for 15-30 minutes) to capture the normal dynamics of the actin cytoskeleton before treatment.

  • Treatment with this compound:

    • Prepare a working solution of this compound in pre-warmed live-cell imaging medium at 2x the final desired concentration.

    • Carefully remove half of the medium from the imaging dish and replace it with an equal volume of the 2x this compound solution to achieve the final concentration (e.g., 100 nM - 5 µM).

  • Post-treatment Time-Lapse Imaging:

    • Immediately begin acquiring time-lapse images at the same rate as the pre-treatment imaging or at a faster rate to capture the initial rapid changes.

    • Continue imaging for the desired duration (e.g., 30 minutes to several hours) to observe the full course of actin disruption.

  • Data Analysis:

    • Analyze the time-lapse series to observe changes in cell morphology, stress fiber integrity, lamellipodia dynamics, and overall F-actin distribution.

    • Quantify parameters such as cell area, circularity, and fluorescence intensity of F-actin structures over time.

Live_Cell_Imaging_Workflow cell_culture cell_culture actin_label actin_label cell_culture->actin_label microscope_setup microscope_setup actin_label->microscope_setup pre_treat_img pre_treat_img microscope_setup->pre_treat_img treatment treatment pre_treat_img->treatment t=0 post_treat_img post_treat_img treatment->post_treat_img data_analysis data_analysis post_treat_img->data_analysis

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP) to Measure Actin Dynamics

FRAP is a powerful technique to quantify the turnover rate of actin filaments. By photobleaching a specific region of interest (ROI) containing fluorescently labeled actin, the recovery of fluorescence in that region over time reflects the rate of actin polymerization and filament movement.

Materials:

  • Same as Protocol 1, with the addition of a microscope equipped with a high-powered laser for photobleaching.

Procedure:

  • Cell Preparation and Microscope Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Pre-treatment FRAP:

    • Select a cell with a stable region of F-actin (e.g., a stress fiber or a portion of the lamellipodium).

    • Acquire a few pre-bleach images of the ROI.

    • Use a high-intensity laser to photobleach the ROI.

    • Immediately begin acquiring a time-lapse series of images of the bleached region to monitor fluorescence recovery.

  • Treatment with this compound:

    • Add this compound to the cells as described in Protocol 1.

    • Allow the cells to incubate with the compound for a desired period (e.g., 15-30 minutes) to ensure it has taken effect.

  • Post-treatment FRAP:

    • Select a similar cellular region in a treated cell (if distinct structures remain) or a region of diffuse actin fluorescence.

    • Perform the FRAP experiment as described in step 2.

  • Data Analysis:

    • Measure the fluorescence intensity within the ROI for each time point in both the pre- and post-treatment datasets.

    • Correct for photobleaching during image acquisition.

    • Normalize the recovery data and fit it to a mathematical model to extract the mobile fraction and the characteristic recovery time (τ). A significant increase in τ and a decrease in the mobile fraction after treatment would indicate a reduction in actin dynamics.

Signaling Pathway and Logical Relationships

The following diagram illustrates the mechanism of action of this compound and its impact on actin-dependent cellular processes.

Conclusion

This compound is a potent and specific inhibitor of actin polymerization, making it an invaluable tool for researchers studying the dynamic processes governed by the actin cytoskeleton. By employing live-cell imaging techniques in conjunction with this compound, scientists can gain critical insights into the roles of actin in health and disease, and drug development professionals can assess the impact of novel therapeutics on fundamental cellular machinery. The protocols and information provided here serve as a robust starting point for designing and executing experiments to explore the fascinating world of actin dynamics.

References

Application Notes and Protocols for Studying Focal Adhesion Formation with 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Epoxy-latrunculin A is a potent inhibitor of actin polymerization, derived from the Red Sea sponge Negombata magnifica[1]. Like its well-studied analog, Latrunculin A, it functions by sequestering actin monomers (G-actin), preventing their assembly into filamentous actin (F-actin)[2][3]. The integrity of the actin cytoskeleton is intrinsically linked to the formation, maintenance, and dynamics of focal adhesions—complex macromolecular structures that connect the cell's cytoskeleton to the extracellular matrix (ECM). Disruption of actin polymerization with agents like this compound provides a powerful tool to investigate the critical role of the actin cytoskeleton in the assembly and signaling of focal adhesions.

These application notes provide detailed protocols for utilizing this compound to study its effects on focal adhesion formation, including quantitative analysis of focal adhesion morphology and the localization of key focal adhesion proteins.

Mechanism of Action

This compound, akin to Latrunculin A, disrupts the actin cytoskeleton by binding to G-actin monomers in a 1:1 ratio, thereby preventing their polymerization into F-actin filaments[2]. This sequestration of actin monomers shifts the equilibrium towards F-actin depolymerization, leading to a rapid and dose-dependent disassembly of actin stress fibers. Since actin stress fibers are essential for the maturation and stability of focal adhesions, treatment with this compound leads to the disorganization and disassembly of these adhesive structures. This allows for the investigation of signaling pathways and structural dependencies that govern focal adhesion dynamics.

Key Applications

  • Investigating the role of actin polymerization in focal adhesion assembly and disassembly: By observing the time-course and dose-dependent effects of this compound, researchers can elucidate the kinetics of focal adhesion turnover.

  • Studying the hierarchy of protein recruitment to focal adhesions: Inhibition of actin polymerization allows for the study of which focal adhesion proteins can localize to adhesion sites independently of a mature actin cytoskeleton.

  • Elucidating signaling pathways downstream of actin cytoskeleton integrity: The disruption of focal adhesions by this compound can be used to probe signaling cascades that are sensitive to changes in cell adhesion and cytoskeletal tension.

Data Presentation

The following tables summarize the expected qualitative and quantitative effects of Latrunculin A on focal adhesions, which can be used as a proxy for the effects of this compound. Researchers should perform their own dose-response and time-course experiments to obtain precise quantitative data for their specific cell type and experimental conditions.

Table 1: Dose-Dependent Effects of Latrunculin A on Focal Adhesions in Human Trabecular Meshwork (HTM) Cells (30-minute treatment)

Concentration of Latrunculin AEffect on Actin CytoskeletonEffect on Vinculin-Containing Focal Adhesions
0.2 µMMild disorganization of actin filaments.Minor changes in focal adhesion morphology.
1 µMProgressive deterioration of actin filaments.Noticeable disorganization of focal contacts.
2 µMSignificant disruption of actin stress fibers.Pronounced disorganization of focal adhesions.
5 µMComplete disassembly of actin stress fibers.Severe disruption and loss of focal adhesions.

Source: Data extrapolated from qualitative descriptions in a study on human trabecular meshwork cells[4].

Table 2: Time-Dependent Effects of 2 µM Latrunculin A on HTM Cell Morphology

Treatment DurationEffect on Cell Morphology
6 hoursCell rounding and intercellular separation.
24 hoursPronounced cell rounding and separation.
24 hours (recovery)Partial recovery of normal cell morphology.
48 hours (recovery)Almost complete recovery of cell morphology.

Source: Data extrapolated from qualitative descriptions in a study on human trabecular meshwork cells[4].

Table 3: Quantitative Analysis of Focal Adhesions Following Actin Disruption (Methodological Example)

ParameterControl (DMSO)Actin-Disrupting Agent
Number of Focal Adhesions per Celle.g., 150 ± 25e.g., 50 ± 10
Average Focal Adhesion Area (µm²)e.g., 1.2 ± 0.3e.g., 0.5 ± 0.1
Total Focal Adhesion Area per Cell (µm²)e.g., 180 ± 30e.g., 25 ± 5
Vinculin Intensity in Focal Adhesions (A.U.)e.g., 1000 ± 150e.g., 400 ± 75

Note: This table presents hypothetical data based on methodologies for quantitative analysis of focal adhesions. Actual values will vary depending on the cell type, substrate, and specific experimental conditions.

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the general procedure for treating adherent cells with this compound to study its effects on focal adhesion formation.

Materials:

  • Adherent cells (e.g., NIH3T3, HeLa, U2OS)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Glass-bottom dishes or coverslips suitable for microscopy

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere and spread for at least 24 hours.

  • Preparation of Working Solution: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) to determine the optimal concentration for your cell type. A vehicle control (DMSO) should be run in parallel.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For time-course experiments, typical time points range from 15 minutes to 24 hours.

  • Proceed to Analysis: After incubation, the cells are ready for downstream analysis, such as immunofluorescence staining or live-cell imaging.

Protocol 2: Immunofluorescence Staining of Focal Adhesions and Actin Cytoskeleton

This protocol outlines the steps for fixing and staining cells to visualize focal adhesions (using an anti-vinculin or anti-paxillin antibody) and the actin cytoskeleton.

Materials:

  • Treated and control cells on coverslips

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-vinculin or mouse anti-paxillin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488)

  • Phalloidin (B8060827) conjugated to a fluorophore (e.g., Phalloidin-iFluor 594)

  • DAPI (for nuclear staining)

  • Mounting medium

Procedure:

  • Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and Phalloidin Incubation: Dilute the fluorophore-conjugated secondary antibody and fluorophore-conjugated phalloidin in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope. Capture images for subsequent quantitative analysis.

Protocol 3: Quantitative Analysis of Focal Adhesions using ImageJ/Fiji

This protocol provides a basic workflow for quantifying focal adhesion parameters from immunofluorescence images.

Software:

  • ImageJ or Fiji (freely available)

Procedure:

  • Image Acquisition: Acquire high-resolution images of your stained cells. Ensure consistent imaging parameters (e.g., exposure time, laser power) across all experimental conditions.

  • Image Pre-processing:

    • Open the image of the focal adhesion staining (e.g., vinculin channel).

    • Convert the image to 8-bit or 16-bit grayscale.

    • Subtract the background to reduce noise.

  • Thresholding:

    • Apply a threshold to the image to segment the focal adhesions from the background. The threshold value should be carefully chosen to accurately represent the stained structures.

  • Particle Analysis:

    • Use the "Analyze Particles" function in ImageJ/Fiji.

    • Set the size and circularity parameters to exclude non-specific particles and noise.

    • This function will output the number of focal adhesions, their individual areas, and other morphological parameters.

  • Data Collection:

    • Repeat this analysis for a sufficient number of cells for each experimental condition to ensure statistical significance.

    • Export the data to a spreadsheet program for further analysis and graphing.

Visualization of Signaling Pathways and Workflows

Focal_Adhesion_Signaling cluster_ECM Extracellular Matrix (ECM) cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptors ECM->Integrin binds FAK FAK Integrin->FAK activates Talin Talin Integrin->Talin recruits Src Src FAK->Src activates Paxillin Paxillin FAK->Paxillin phosphorylates RhoGTPases Rho GTPases (Rac1, Cdc42) FAK->RhoGTPases activates Src->FAK phosphorylates Vinculin Vinculin Talin->Vinculin recruits F_Actin F-Actin (Stress Fibers) Vinculin->F_Actin links to Paxillin->F_Actin WAVE_WASP WAVE/N-WASP RhoGTPases->WAVE_WASP activate Arp23 Arp2/3 Complex WAVE_WASP->Arp23 activate Arp23->F_Actin nucleates G_Actin G-Actin G_Actin->F_Actin polymerization F_Actin->Talin tension F_Actin->G_Actin depolymerization EpoxyLatA This compound EpoxyLatA->G_Actin sequesters Experimental_Workflow A Cell Seeding (Glass-bottom dish/coverslip) B Incubation (24h) Adhesion and Spreading A->B C Treatment (this compound or DMSO) B->C D Incubation (Dose-response & Time-course) C->D E Fixation & Permeabilization D->E F Immunofluorescence Staining (Vinculin/Paxillin, Phalloidin, DAPI) E->F G Fluorescence Microscopy F->G H Image Acquisition G->H I Quantitative Image Analysis (ImageJ/Fiji) H->I J Data Analysis & Visualization I->J

References

Troubleshooting & Optimization

determining effective concentration of 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the effective concentration of 6,7-Epoxy-latrunculin A in their experiments. Due to the limited specific data available for this particular analog, this guide leverages the extensive knowledge of the closely related compound, Latrunculin A, to provide a framework for empirical determination of optimal working concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an actin polymerization inhibitor.[1][2] Like other members of the latrunculin family, it is expected to bind to monomeric globular actin (G-actin) in a 1:1 ratio.[3][4][5] This sequestration of G-actin monomers prevents their incorporation into filamentous actin (F-actin), leading to the disruption and depolymerization of the actin cytoskeleton.[3][5]

Q2: What is a good starting concentration for my experiments with this compound?

As there is limited specific data for this compound, we recommend starting with a concentration range similar to that used for Latrunculin A. For many cell lines, effects of Latrunculin A are observed in the range of 0.1 to 1 µM for morphological changes and can be higher for cytotoxicity.[4] A good starting point for a dose-response experiment would be a range from 10 nM to 10 µM.

Q3: How long should I incubate my cells with this compound?

The effects of latrunculins on the actin cytoskeleton are typically rapid, with changes in cell morphology often visible within minutes to a few hours. For initial experiments, an incubation time of 1 to 4 hours is recommended to observe effects on actin organization. For long-term effects such as cytotoxicity or inhibition of proliferation, incubation times of 24 to 72 hours may be necessary.

Q4: How can I visually confirm that this compound is affecting the actin cytoskeleton?

The most common method is to stain the cells with fluorescently-labeled phalloidin (B8060827), which binds specifically to F-actin. In untreated cells, you should observe well-defined actin stress fibers. In treated cells, you would expect to see a dose-dependent decrease in stress fibers and an increase in diffuse cytoplasmic staining, indicating actin depolymerization. Changes in cell morphology, such as cell rounding, can also be observed by phase-contrast microscopy.

Q5: Is the effect of this compound reversible?

The effects of Latrunculin A are known to be reversible upon washout of the compound. It is likely that this compound also has reversible effects, but this should be confirmed experimentally for your specific system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect on cell morphology or actin filaments. Concentration is too low.Increase the concentration of this compound. Perform a wider dose-response curve.
Incubation time is too short.Increase the incubation time. Check for effects at multiple time points (e.g., 30 min, 1h, 4h).
The compound is degraded.Ensure proper storage of the compound (typically at -20°C). Prepare fresh dilutions for each experiment.
High levels of cell death even at low concentrations. The cell line is particularly sensitive.Use a lower concentration range in your dose-response experiments.
The observed effect is cytotoxicity rather than specific actin disruption.Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your actin staining to distinguish between specific effects and general toxicity.
Inconsistent results between experiments. Variability in cell density or passage number.Use cells at a consistent confluency and within a defined passage number range.
Inconsistent dilution of the compound.Prepare a fresh stock solution and perform serial dilutions carefully for each experiment.

Experimental Protocols

Protocol 1: Determining the Effective Concentration via Dose-Response and Phalloidin Staining

Objective: To determine the concentration range of this compound that effectively disrupts the actin cytoskeleton in a specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Glass coverslips and microscope slides

  • Fluorescence microscope

Procedure:

  • Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 50-70% confluency.

  • Prepare serial dilutions of this compound in complete cell culture medium. A suggested range is 0 nM (DMSO control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Stain the F-actin by incubating with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

  • Counterstain the nuclei by incubating with DAPI solution for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope. The effective concentration will be the range where you observe a clear disruption of actin stress fibers compared to the control.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Treat the cells with the different concentrations of the compound and a vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

  • Add the solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Quantitative Data Summary (Latrunculin A as a Reference)

Compound Cell Line Assay Effective Concentration Observed Effect
Latrunculin AHuman breast carcinoma T47DHIF-1 activationIC50: 6.7 µMInhibition of hypoxia-induced HIF-1 activation.[6]
Latrunculin AHuman hepatoma HepG2Cell migration0.1 µM (24 hours)Significant decrease in cell migration.[6]
Latrunculin AHuman hepatoma HepG2HuR levels0.2 µM (4 hours)Significant inhibitory effect on HuR levels.[6]
Latrunculin AHuman prostate cancer PC-3MCell invasion50-1000 nMPotent anti-invasive activity.[6]
Latrunculin AVarious cancer cell linesCytotoxicityIC50: 95-166 nMInhibition of cell growth.
Latrunculin ACultured cellsActin polymerization0.1-1 µMDetectable effects on cell morphology.[4]

Visualizations

G cluster_mechanism Mechanism of Actin Polymerization Inhibition G_actin G-actin (monomer) Complex G-actin-Epoxy-LatA Complex G_actin->Complex F_actin F-actin (filament) G_actin->F_actin Polymerization Epoxy_LatA This compound Epoxy_LatA->Complex Binds Complex->F_actin Polymerization Blocked

Caption: Mechanism of action of this compound.

G cluster_workflow Workflow for Determining Effective Concentration start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 10 nM - 10 µM) start->dose_response incubation Incubate for a Set Time (e.g., 1-4 hours) dose_response->incubation viability Optional: Perform Viability Assay (e.g., MTT) dose_response->viability staining Fix, Permeabilize, and Stain (Phalloidin & DAPI) incubation->staining microscopy Fluorescence Microscopy staining->microscopy analysis Analyze Actin Disruption and Cell Morphology microscopy->analysis end End: Determine Optimal Concentration Range analysis->end

Caption: Experimental workflow for determining effective concentration.

G cluster_troubleshooting Troubleshooting Logic start Start: Experiment Run no_effect No Observable Effect? start->no_effect increase_conc Increase Concentration no_effect->increase_conc Yes high_toxicity High Cell Death? no_effect->high_toxicity No increase_time Increase Incubation Time increase_conc->increase_time check_compound Check Compound Integrity increase_time->check_compound check_compound->start lower_conc Lower Concentration Range high_toxicity->lower_conc Yes inconsistent_results Inconsistent Results? high_toxicity->inconsistent_results No run_viability Run Viability Assay lower_conc->run_viability run_viability->start standardize_cells Standardize Cell Conditions inconsistent_results->standardize_cells Yes success Successful Experiment inconsistent_results->success No prepare_fresh Prepare Fresh Dilutions standardize_cells->prepare_fresh prepare_fresh->start

Caption: Troubleshooting decision tree.

References

reversibility of 6,7-Epoxy-latrunculin A effects on cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific experimental data on the reversibility of 6,7-Epoxy-latrunculin A's effects on cells is limited in publicly available scientific literature. However, based on its shared mechanism of action with other members of the latrunculin family, particularly Latrunculin A, it is highly anticipated that its effects are also reversible. The following troubleshooting guides and FAQs are based on the well-documented reversibility of Latrunculin A and should serve as a valuable resource for experimental design.

Frequently Asked Questions (FAQs)

Q1: Are the effects of this compound on the actin cytoskeleton reversible?

While direct studies on this compound are not widely available, the effects of the closely related compound, Latrunculin A, are well-documented to be reversible.[1][2][3][4][5][6] Latrunculins function by binding to monomeric globular actin (G-actin), preventing its polymerization into filamentous actin (F-actin).[1][7][8][9] This mechanism does not involve covalent modification of the actin monomer, and upon removal of the compound, the G-actin pool is released and can repolymerize, restoring the actin cytoskeleton. Therefore, it is highly probable that the effects of this compound are also reversible.

Q2: How long does it take for cells to recover after treatment with a latrunculin compound?

The recovery time is dependent on several factors, including the concentration of the compound used, the duration of the treatment, and the cell type. Based on studies with Latrunculin A, recovery can be observed within minutes to hours after washout. For example, in some cell types, morphological recovery can begin within an hour, with a more complete restoration of the actin cytoskeleton observed within 24 to 48 hours.[2]

Q3: What are the typical concentrations of latrunculins used, and do they influence reversibility?

Effective concentrations of latrunculins can range from nanomolar to low micromolar. Higher concentrations and longer incubation times will lead to more profound disruption of the actin cytoskeleton and may require longer recovery periods. It is crucial to determine the optimal concentration for your specific cell line and experimental goals to ensure that the effects are reversible and not due to cytotoxicity. Treatment with Latrunculin A for 48 hours has been reported to be toxic to some cells.[10]

Q4: Will this compound affect other cytoskeletal components like microtubules?

Studies on Latrunculin A have shown that it specifically targets the actin cytoskeleton, with no direct effects on the organization of microtubules.[5] This specificity makes latrunculins valuable tools for studying actin-specific cellular processes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Cells are not recovering their morphology or actin structure after washout. 1. Concentration of this compound is too high or treatment duration is too long, leading to cytotoxicity. 2. Incomplete washout of the compound. 3. The specific cell line has a slow recovery rate. 1. Perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your cells. 2. Ensure a thorough washout procedure. Increase the number of washes with fresh, pre-warmed media. 3. Extend the recovery period and monitor the cells at multiple time points (e.g., 1, 6, 12, 24, 48 hours) post-washout.
Variability in recovery between experiments. 1. Inconsistent cell density or health. 2. Inconsistent washout procedure. 3. Differences in reagent preparation. 1. Ensure consistent cell seeding density and use healthy, low-passage number cells for all experiments. 2. Standardize the washout protocol, including the volume of wash buffer and the number of washes. 3. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
Unexpected changes in other cellular components or functions. While latrunculins are specific for actin, prolonged disruption of the actin cytoskeleton can have indirect effects on other cellular processes. If observing unexpected effects, consider shortening the treatment duration or lowering the concentration. Investigate whether the observed secondary effects are a known consequence of actin disruption in your specific cellular context.

Data Summary: Reversibility of Latrunculin A

The following table summarizes quantitative data from studies on the reversibility of Latrunculin A, which can be used as a starting point for designing experiments with this compound.

Cell TypeLatrunculin A ConcentrationTreatment DurationRecovery TimeObserved Effect & Reversibility
Human Trabecular Meshwork (HTM) Cells0.02, 0.2, 2 µM24 hours24 - 48 hoursTime-dependent morphological changes (cell rounding and separation). Recovery was almost complete after 24 and 48 hours in drug-free medium.[2]
Human Trabecular Meshwork (HTM) Cells10 µM1 hour1 - 48 hoursMarked cell retraction. Dramatic recovery of cell morphology within 1 hour, essentially complete by 48 hours.[2]
Quail Skeletal Muscle Cells (Fibroblasts)0.2 µMA few hoursNot specifiedLoss of stress fibers. The effect was reversible upon removal of the drug.[4]
Quail Skeletal Muscle Cells (Fibroblasts)1.0 µM10 minutesNot specifiedLoss of stress fibers. The effect was reversible upon removal of the drug.[4]
Hippocampal Neurons5 µM24 hours24 hoursLoss of F-actin from neurite shafts and dendritic spines. A 24-hour recovery in drug-free media led to the repolymerization of F-actin and the reformation of many spines.[5][10]

Experimental Protocols

Key Experiment: Assessing the Reversibility of this compound Effects by Immunofluorescence

This protocol outlines the steps to treat cells with this compound, perform a washout, and visualize the recovery of the actin cytoskeleton using immunofluorescence.

Materials:

  • Cells cultured on glass coverslips

  • This compound stock solution (in DMSO)

  • Complete cell culture medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Treatment:

    • Prepare the desired concentration of this compound in pre-warmed complete culture medium.

    • Include a vehicle control (DMSO) at the same final concentration as the drug-treated samples.

    • Aspirate the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate for the desired duration (e.g., 1-24 hours) at 37°C in a CO2 incubator.

  • Washout and Recovery:

    • To initiate recovery, aspirate the drug-containing medium.

    • Gently wash the cells three times with pre-warmed, drug-free complete culture medium.

    • After the final wash, add fresh, pre-warmed complete culture medium.

    • Return the cells to the incubator and allow them to recover for various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Fixation and Permeabilization:

    • At each recovery time point, wash the cells once with PBS.

    • Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

    • Wash the cells three times with PBS.

  • Staining:

    • Block non-specific binding by incubating the cells with 1% BSA in PBS for 30 minutes.

    • Incubate the cells with fluorescently-labeled phalloidin (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 20-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope, capturing images of the actin cytoskeleton and nuclei.

Visualizations

latrunculin_mechanism cluster_actin_dynamics Cellular Actin Dynamics cluster_drug_action Mechanism of Latrunculin Action G-actin G-actin F-actin F-actin (Filamentous) G-actin->F-actin Polymerization F-actin->G-actin Depolymerization Latrunculin 6,7-Epoxy- latrunculin A Latrunculin_G-actin Latrunculin-G-actin Complex Latrunculin_G-actin->F-actin Inhibition of Polymerization LatrunculinG-actin LatrunculinG-actin LatrunculinG-actin->Latrunculin_G-actin Binding (1:1 Stoichiometry)

Caption: Mechanism of actin polymerization inhibition by this compound.

washout_workflow start Culture cells on coverslips treatment Treat with this compound (and vehicle control) start->treatment washout Washout: Remove drug, wash 3x with fresh medium treatment->washout recovery Incubate in drug-free medium for various time points washout->recovery fix_stain Fix, permeabilize, and stain (Phalloidin for F-actin, DAPI for nuclei) recovery->fix_stain image Fluorescence Microscopy and Image Analysis fix_stain->image

Caption: Experimental workflow for assessing the reversibility of this compound effects.

References

Technical Support Center: 6,7-Epoxy-latrunculin A Treatment in Cell Death Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6,7-Epoxy-latrunculin A in studies related to cell death, with a particular focus on anoikis.

Understanding the Role of this compound in Cell Viability

This compound, a derivative of the marine toxin Latrunculin A, is a potent inhibitor of actin polymerization. It functions by sequestering globular actin (G-actin) monomers, thereby preventing their incorporation into filamentous actin (F-actin) and leading to the disassembly of existing actin filaments. While disruption of the actin cytoskeleton is often a trigger for apoptosis, in the specific context of anoikis—a form of programmed cell death induced by cell detachment from the extracellular matrix (ECM)—modulating actin dynamics can be a tool to study the underlying signaling mechanisms. It is crucial to note that the primary and most documented effect of latrunculins on adherent cells is the induction of apoptosis. The application in preventing cell death is nuanced and likely restricted to specific experimental conditions related to anoikis.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound binds to G-actin monomers in a 1:1 ratio, preventing them from polymerizing into F-actin filaments. This leads to a net depolymerization of the actin cytoskeleton, affecting cellular processes that rely on dynamic actin structures, such as cell shape, motility, and adhesion.

Q2: Is this compound expected to prevent or induce cell death?

A2: In most contexts, particularly with adherent cells, disruption of the actin cytoskeleton by latrunculins induces apoptosis. However, in the study of anoikis, where cell detachment triggers apoptosis, altering actin dynamics with this compound can be used experimentally to dissect the signaling pathways that link cell adhesion to survival. The effect (prevention vs. induction) is highly context-dependent, relying on cell type, concentration, and the specific cell death trigger being investigated.

Q3: What is anoikis and how is it related to the actin cytoskeleton?

A3: Anoikis is a type of programmed cell death that occurs when anchorage-dependent cells detach from the surrounding extracellular matrix. The actin cytoskeleton is integral to forming and maintaining focal adhesions, which are the primary sites of cell-ECM contact. Signaling from these adhesion points, involving proteins like Focal Adhesion Kinase (FAK) and Src, is crucial for cell survival. Disruption of the actin cytoskeleton can interfere with these survival signals, leading to anoikis.

Q4: What are the typical working concentrations for this compound?

A4: The optimal concentration is cell-type dependent and must be determined empirically. For studying effects on the actin cytoskeleton, concentrations typically range from nanomolar to low micromolar. It is recommended to perform a dose-response curve to identify the desired effect on actin without causing immediate, widespread cytotoxicity.

Q5: How can I verify that the this compound is active?

A5: The most direct method is to visualize the actin cytoskeleton using phalloidin (B8060827) staining and fluorescence microscopy. Treatment with an effective concentration of this compound should result in a visible disruption of F-actin stress fibers and an increase in diffuse G-actin staining.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect on cell morphology or actin cytoskeleton. 1. Compound degradation: Improper storage or handling. 2. Insufficient concentration: The concentration used is too low for the specific cell type. 3. Short incubation time: The treatment duration is not long enough to see an effect.1. Ensure this compound is stored correctly (typically at -20°C in a suitable solvent like DMSO). Prepare fresh dilutions for each experiment. 2. Perform a dose-response experiment with a wider range of concentrations. 3. Increase the incubation time. Observe cells at multiple time points (e.g., 30 min, 1h, 4h, 24h).
High levels of cell death in control (adherent) cells. 1. Concentration is too high: The chosen concentration is cytotoxic. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) is too high.1. Reduce the concentration of this compound. Determine the IC50 for your cell line. 2. Ensure the final solvent concentration is consistent across all conditions and is at a non-toxic level (typically <0.1% for DMSO).
Inconsistent results between experiments. 1. Variability in cell confluence: Cell density can affect the cellular response. 2. Inconsistent reagent preparation: Errors in dilution or handling of the compound.1. Standardize cell seeding density and ensure consistent confluence at the time of treatment. 2. Prepare a single, large stock of the compound and aliquot for single-use to minimize freeze-thaw cycles.
Difficulty in interpreting anoikis assay results. 1. Incomplete cell detachment: Some cells may re-attach or clump together in suspension culture. 2. Apoptosis assay timing: The time point for measuring apoptosis may be too early or too late.1. Use ultra-low attachment plates to prevent re-adhesion. Ensure a single-cell suspension at the start of the experiment. 2. Perform a time-course experiment to determine the optimal time point for detecting apoptosis in your model system (e.g., 6h, 12h, 24h, 48h).

Experimental Protocols

Protocol 1: Induction and Assessment of Anoikis

This protocol describes a general method for inducing anoikis and assessing cell viability.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Ultra-low attachment plates

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Culture cells to 70-80% confluence in standard tissue culture plates.

  • Prepare a single-cell suspension by trypsinization.

  • Wash the cells with complete medium to neutralize trypsin.

  • Resuspend the cells in complete medium at a concentration of 1 x 10^5 cells/mL.

  • Seed the cell suspension into ultra-low attachment plates.

  • Treat the suspended cells with the desired concentrations of this compound or vehicle control (DMSO).

  • Incubate for the desired time points (e.g., 24 hours).

  • Harvest the cells and wash with cold PBS.

  • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Analyze the samples by flow cytometry to quantify the percentage of live, early apoptotic, and late apoptotic/necrotic cells.

Protocol 2: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysate from anoikis experiment (Protocol 1)

  • Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Prepare cell lysates from both adherent and suspended cells (with and without this compound treatment) according to the assay kit manufacturer's instructions.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, add an equal amount of protein from each lysate to separate wells.

  • Add the caspase-3 substrate (Ac-DEVD-pNA) to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the relative caspase-3 activity compared to the control group.

Quantitative Data Summary

The following table provides a hypothetical summary of data from an experiment investigating the effect of this compound on anoikis.

Treatment Condition Cell Viability (%) Relative Caspase-3 Activity
Adherent Control95 ± 31.0
Suspended Control (Anoikis)45 ± 54.2 ± 0.5
Suspended + 100 nM this compound55 ± 43.1 ± 0.4
Suspended + 500 nM this compound30 ± 65.8 ± 0.7

Data are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

Anoikis Signaling Pathway

The induction of anoikis involves the disruption of survival signals that are normally transmitted through focal adhesions. Key signaling pathways implicated include FAK/Src, RhoA/ROCK, and PI3K/Akt.

Anoikis_Signaling ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins Adhesion Actin Actin Cytoskeleton Integrins->Actin Anchorage FAK FAK Integrins->FAK Activation Detachment Cell Detachment Detachment->Integrins Disrupts RhoA RhoA Detachment->RhoA Activates Anoikis Anoikis Detachment->Anoikis Induces Src Src FAK->Src Activation FAK->Anoikis Inhibits PI3K PI3K Src->PI3K Activation ROCK ROCK RhoA->ROCK Activates ROCK->Anoikis Promotes Akt Akt PI3K->Akt Activation Survival Cell Survival Akt->Survival Promotes Akt->Anoikis Inhibits Latrunculin This compound Latrunculin->Actin Disrupts

Caption: Signaling pathways involved in anoikis.

Experimental Workflow for Investigating Anoikis

The following diagram illustrates a typical workflow for studying the effect of this compound on anoikis.

Experimental_Workflow Start Start: Adherent Cell Culture Harvest Harvest and Create Single-Cell Suspension Start->Harvest Plate Plate Cells in Ultra-Low Attachment Plates Harvest->Plate Treat Treat with this compound Plate->Treat Incubate Incubate for Defined Time Points Treat->Incubate Analysis Analysis Incubate->Analysis Flow Flow Cytometry (Annexin V/PI) Analysis->Flow Caspase Caspase-3 Assay Analysis->Caspase Microscopy Microscopy (Morphology) Analysis->Microscopy Logical_Relationship Latrunculin This compound Disruption Actin Cytoskeleton Disruption Latrunculin->Disruption Adherent Adherent Cells Disruption->Adherent Suspended Suspended Cells (Anoikis Model) Disruption->Suspended Apoptosis Induces Apoptosis Adherent->Apoptosis Modulates Modulates Anoikis Signaling Suspended->Modulates

solubility issues with 6,7-Epoxy-latrunculin A in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,7-Epoxy-latrunculin A.

Disclaimer: Specific solubility and stability data for this compound is limited. The information provided here is largely based on data for the closely related and well-characterized compound, Latrunculin A. These guidelines should be considered as a starting point, and it is recommended to perform small-scale solubility and stability tests for your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a compound isolated from the Red Sea sponge Negombata magnifica.[1][2] Like other members of the latrunculin family, it is an inhibitor of actin polymerization.[1][2] It is believed to function by sequestering actin monomers, thereby preventing their assembly into filaments. This disruption of the actin cytoskeleton affects various cellular processes.

Q2: What is the recommended solvent for dissolving this compound?

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the lyophilized this compound powder in anhydrous DMSO or ethanol. For example, to make a 1 mM stock solution, you would dissolve 0.438 mg of this compound (Molecular Weight: 437.55 g/mol ) in 1 mL of solvent. Ensure the powder is fully dissolved by gentle vortexing or pipetting. Store the stock solution at -20°C.

Q4: Can I dissolve this compound directly in cell culture media?

Directly dissolving this compound in aqueous solutions like cell culture media is not recommended due to its presumed low aqueous solubility. This can lead to precipitation and inaccurate concentrations in your experiments. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock solution into your cell culture media to the desired final concentration.

Q5: What is the stability of this compound in an aqueous solution?

Aqueous solutions of the related compound Latrunculin A are not recommended for storage for more than one day. It is advisable to prepare fresh dilutions in your aqueous experimental buffer or cell culture media from the frozen organic stock solution immediately before each experiment.

Troubleshooting Guide

Issue 1: I see precipitation in my cell culture media after adding this compound.

  • Cause A: Low aqueous solubility. this compound is likely poorly soluble in aqueous solutions.

    • Solution: Always prepare a high-concentration stock solution in a recommended organic solvent (e.g., DMSO) first. Then, dilute this stock solution to the final working concentration in your cell culture media. The final concentration of the organic solvent in the media should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Cause B: The final concentration is too high. The compound may be precipitating because the final concentration in the media exceeds its solubility limit.

    • Solution: Try lowering the final working concentration of this compound.

  • Cause C: Interaction with media components. Certain components in the cell culture media, such as proteins in fetal bovine serum (FBS), could potentially interact with the compound and cause it to precipitate.

    • Solution: When diluting the stock solution, add it to the media dropwise while gently swirling the plate or tube to ensure rapid and uniform mixing. You can also try pre-diluting the stock solution in a smaller volume of serum-free media before adding it to the final culture volume.

Issue 2: I am not observing the expected biological effect in my experiment.

  • Cause A: Compound precipitation. If the compound has precipitated out of solution, the effective concentration will be much lower than intended.

    • Solution: Visually inspect your culture wells for any signs of precipitation. If observed, follow the troubleshooting steps for Issue 1.

  • Cause B: Inactive compound due to improper storage. Repeated freeze-thaw cycles or improper storage of the stock solution can lead to degradation.

    • Solution: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. Always store the stock solution at -20°C, protected from light and moisture.

  • Cause C: Insufficient incubation time or concentration. The concentration of the compound or the duration of the treatment may not be optimal for your specific cell type and experimental setup.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal working concentration and incubation time for your cells.

Quantitative Data

The following table summarizes the solubility of the related compounds, Latrunculin A and Latrunculin B, in common organic solvents. This data can be used as a guideline for preparing stock solutions of this compound.

CompoundSolventSolubility (approx.)
Latrunculin ADMSO25 mg/mL[3][4]
Latrunculin AEthanol25 mg/mL[4]
Latrunculin BDMSO25 mg/mL[6]
Latrunculin BEthanol25 mg/mL[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound (lyophilized powder, MW: 437.55 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 228.5 µL of anhydrous DMSO to the tube.

    • Gently vortex the tube until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed cell culture media

  • Procedure:

    • Determine the desired final concentration of this compound in your experiment.

    • Calculate the volume of the stock solution needed. For example, to prepare 1 mL of media with a final concentration of 10 µM, you would need 1 µL of the 10 mM stock solution.

    • Add the calculated volume of the stock solution to the pre-warmed cell culture media.

    • Immediately mix the solution by gentle pipetting or swirling. Do not vortex, as this can cause foaming and damage media components.

    • Use the freshly prepared working solution for your experiment immediately. Do not store the diluted aqueous solution.

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation start Start: Lyophilized This compound dissolve Dissolve in Anhydrous DMSO start->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into single-use volumes stock->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot of stock solution store->thaw dilute Dilute stock solution in pre-warmed media thaw->dilute mix Mix gently dilute->mix use Use immediately in experiment mix->use

Caption: Workflow for preparing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Precipitation in Media cause1 Low Aqueous Solubility issue->cause1 cause2 Concentration Too High issue->cause2 cause3 Media Interaction issue->cause3 solution1 Use DMSO Stock & Dilute cause1->solution1 solution2 Lower Final Concentration cause2->solution2 solution3 Mix Gently & Rapidly cause3->solution3

Caption: Troubleshooting logic for precipitation issues.

References

Minimizing Variability in 6,7-Epoxy-latrunculin A Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving 6,7-Epoxy-latrunculin A, a potent inhibitor of actin polymerization.[1][2] This guide will address common issues encountered during experimentation, from solution preparation to data interpretation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, often used interchangeably with Latrunculin A, functions as a potent inhibitor of actin polymerization. It binds to monomeric globular actin (G-actin) in a 1:1 stoichiometric ratio, preventing its assembly into filamentous actin (F-actin).[3][4][5] This sequestration of G-actin shifts the cellular equilibrium towards actin filament disassembly, leading to the disruption of the actin cytoskeleton.[4][6]

Q2: What is the difference between Latrunculin A and Latrunculin B?

Latrunculin A is a more potent inhibitor of actin polymerization than Latrunculin B.[3] Consequently, Latrunculin B may be used when a less drastic or slower disruption of the actin cytoskeleton is desired.[4]

Q3: How should I prepare and store this compound stock solutions?

For optimal stability, this compound should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[7][8][9] Stock solutions should be stored at -20°C, where they are stable for at least one year.[7][8] It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles.[10] Aqueous solutions are not recommended for storage beyond one day.[7]

Q4: Is this compound cell-permeable?

Yes, this compound is cell-permeable, allowing for its use in live-cell experiments to study the dynamics of the actin cytoskeleton.[4][7]

Q5: Are the effects of this compound reversible?

Yes, the effects of this compound on the actin cytoskeleton are generally reversible upon removal of the compound from the cell culture medium.[3][6] The rate of recovery will depend on the cell type, concentration, and duration of the treatment.

Troubleshooting Guide

Issue 1: Inconsistent or No Effect on Actin Cytoskeleton
Possible Cause Troubleshooting Step
Improper Stock Solution Preparation or Storage: The compound may have degraded due to improper handling.- Ensure the stock solution was prepared using anhydrous DMSO or ethanol and stored in aliquots at -20°C.[7][8][10] - Avoid multiple freeze-thaw cycles. - Prepare fresh dilutions from a new aliquot for each experiment.
Incorrect Solvent for Cellular Assays: While soluble in ethanol, DMSO is often a more effective solvent for cellular permeation.[3]- If using an ethanol stock, consider preparing a fresh stock in DMSO. To switch solvents, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound immediately redissolved in DMSO.[7][8]
Suboptimal Concentration or Incubation Time: The concentration or duration of treatment may be insufficient for the specific cell type or experimental goal.- Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. Effective concentrations can range from nanomolar to low micromolar.[11][12] - Consult the literature for concentrations used in similar cell types.
Cell Type Variability: Different cell lines exhibit varying sensitivities to this compound.[12]- What works for one cell line may not be optimal for another. It is crucial to empirically determine the effective concentration for each cell type.
Low Cell Confluency: The state of the actin cytoskeleton can vary with cell density, potentially influencing the observed effect.- Standardize the cell seeding density and confluency at the time of treatment to ensure consistency across experiments.
Issue 2: High Cell Toxicity or Death
Possible Cause Troubleshooting Step
Concentration is Too High: Excessive concentrations of this compound can lead to cytotoxicity.[13]- Perform a toxicity assay (e.g., MTT or Calcein-AM/Propidium Iodide staining) to determine the cytotoxic threshold for your cell line.[14] - Use the lowest effective concentration that achieves the desired biological effect.
Prolonged Incubation Time: Long exposure to the compound, even at lower concentrations, can be detrimental to cells.- Reduce the incubation time. For many applications, significant disruption of the actin cytoskeleton can be observed within minutes to a few hours.[6]
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.- Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Issue 3: Variability in Downstream Signaling Readouts
Possible Cause Troubleshooting Step
Indirect Effects of Actin Disruption: Disruption of the actin cytoskeleton can have widespread and sometimes unpredictable effects on various cellular processes and signaling pathways, such as ERK1/2 phosphorylation.[12][15]- Carefully consider the potential downstream consequences of actin depolymerization when interpreting your data. - Use multiple time points to distinguish between early and late cellular responses.
Cell Cycle-Dependent Effects: The organization and dynamics of the actin cytoskeleton change throughout the cell cycle, which can influence the cellular response to this compound.- If possible, synchronize your cell population to minimize variability arising from different cell cycle stages.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Binding Affinity (Kd)
ATP-actin0.1 µMIn vitro[11]
ADP-Pi-actin0.4 µMIn vitro[11]
ADP-actin4.7 µMIn vitro[11]
G-actin0.19 µMIn vitro[11]
IC50 / EC50 Values
IC50 (HIF-1 activation)6.7 µMT47D (human breast carcinoma)[11]
IC50 (Cell Viability, 24h)1.14 µMMKN45 (human gastric cancer)[13]
IC50 (Cell Viability, 72h)0.76 µMMKN45 (human gastric cancer)[13]
IC50 (Cell Viability, 24h)1.04 µMNUGC-4 (human gastric cancer)[13]
IC50 (Cell Viability, 72h)0.33 µMNUGC-4 (human gastric cancer)[13]
EC50 (Growth Inhibition)80-220 nMRhabdomyosarcoma cell lines[12][15]
Effective Concentrations
Inhibition of PC-3M cell invasion50-1000 nMPC-3M (human prostate cancer)[11]
Inhibition of HuR levels0.2 µMHepG2 (human hepatoma)[11]
Inhibition of cell migration0.1 µMHepG2 (human hepatoma)[11]
Complete prevention of PSPB extrusion5 µMMouse oocytes[16]

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay

This protocol is adapted from standard pyrene-actin polymerization assays.[17][18]

Materials:

  • Monomeric pyrene-labeled actin

  • Unlabeled monomeric actin

  • 10x Polymerization Buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP)

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT)

  • This compound stock solution (in DMSO)

  • Fluorometer with excitation at ~365 nm and emission at ~407 nm

Method:

  • Prepare a master mix of monomeric actin (containing 5-10% pyrene-labeled actin) in G-buffer on ice. The final actin concentration in the assay is typically 2-4 µM.

  • In a 96-well black plate, add the desired concentration of this compound or vehicle control (DMSO).

  • Add the actin master mix to each well.

  • To initiate polymerization, add 1/10th volume of 10x Polymerization Buffer.

  • Immediately place the plate in the fluorometer and begin kinetic readings at room temperature, recording fluorescence every 30-60 seconds for 30-60 minutes.

  • A decrease in the rate and extent of the fluorescence increase in the presence of this compound indicates inhibition of actin polymerization.

Protocol 2: Immunofluorescence Staining of F-actin

This protocol provides a general guideline for visualizing the effects of this compound on the actin cytoskeleton in cultured cells.[19][20][21]

Materials:

  • Cells cultured on glass coverslips

  • This compound

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free)

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Fluorescently-labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488)

  • DAPI (for nuclear counterstain)

  • Antifade mounting medium

Method:

  • Treat cells with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated control.

  • Gently wash the cells twice with pre-warmed PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 5-10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 30-60 minutes.

  • Incubate with fluorescently-labeled phalloidin (at the manufacturer's recommended concentration) in blocking buffer for 30-60 minutes at room temperature, protected from light.

  • (Optional) Incubate with DAPI for 5-10 minutes to stain the nuclei.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the actin cytoskeleton using a fluorescence microscope.

Visualizations

G LatA This compound LatA_G_Actin LatA:G-actin Complex LatA->LatA_G_Actin Binds to G_Actin G-actin (monomer) G_Actin->LatA_G_Actin F_Actin F-actin (filament) G_Actin->F_Actin Polymerization LatA_G_Actin->F_Actin Inhibits Polymerization F_Actin->G_Actin Depolymerization Disruption Actin Cytoskeleton Disruption F_Actin->Disruption Leads to

Caption: Mechanism of this compound Action.

G Start Experiment Start Prepare_Stock Prepare Stock Solution (DMSO or Ethanol, -20°C) Start->Prepare_Stock Determine_Conc Determine Optimal Concentration (Dose-Response) Prepare_Stock->Determine_Conc Treat_Cells Treat Cells (Include Vehicle Control) Determine_Conc->Treat_Cells Incubate Incubate for Optimal Duration Treat_Cells->Incubate Assay Perform Assay (e.g., IF, Western, etc.) Incubate->Assay Analyze Analyze Data Assay->Analyze

Caption: General Experimental Workflow.

G Actin_Disruption Actin Cytoskeleton Disruption Cell_Morphology Altered Cell Morphology Actin_Disruption->Cell_Morphology Cell_Adhesion Decreased Cell Adhesion Actin_Disruption->Cell_Adhesion Cell_Migration Inhibited Cell Migration Actin_Disruption->Cell_Migration Signaling Altered Intracellular Signaling (e.g., RAS/ERK pathway) Actin_Disruption->Signaling

References

Validation & Comparative

A Comparative Guide to the Mechanisms of 6,7-Epoxy-latrunculin A and Cytochalasin D in Actin Cytoskeleton Disruption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two potent actin cytoskeleton disrupting agents: 6,7-Epoxy-latrunculin A and Cytochalasin D. The information presented is supported by experimental data to assist researchers in selecting the appropriate tool for their studies of actin dynamics and related cellular processes.

At a Glance: Key Mechanistic Differences

FeatureThis compoundCytochalasin D
Primary Target Monomeric G-actinBarbed end of filamentous F-actin
Primary Mechanism Sequesters G-actin, preventing its incorporation into filaments.[1][2][3]Binds to the barbed end of F-actin, blocking the addition of new actin monomers.[4]
Binding Stoichiometry 1:1 with G-actin[1]High affinity to F-actin barbed ends
Affinity (Kd) ~0.1 µM for ATP-G-actin; ~0.4 µM for ADP-Pi-G-actin; ~4.7 µM for ADP-G-actin (for Latrunculin A)[2][3][5][6]~0.5 nM⁻¹ for F-actin barbed ends (in the presence of ADP)[7]
Effect on Polymerization Potent inhibition of polymerization; can induce depolymerization by shifting the monomer-polymer equilibrium.[1][8]Inhibits elongation at the barbed end; can also induce depolymerization and severing of filaments at higher concentrations.[9][10]
Effect on Cell Morphology Induces cell rounding and loss of stress fibers.[1]Causes cell contraction, arborization, and formation of focal actin aggregates.
Reported Cellular Effects Disruption of cell migration, division, and intracellular trafficking.[8] Affects RAS/ERK signaling.[11][12]Inhibition of cell motility and cytokinesis.[4] Can induce both pro-apoptotic (p38/JNK) and survival (ERK1/2) signals.[13][14]

Visualizing the Mechanisms of Action

The following diagrams illustrate the distinct mechanisms by which this compound and Cytochalasin D disrupt the actin cytoskeleton.

G cluster_0 This compound Mechanism G_actin G-actin (monomer) Complex G-actin-Epoxy-latrunculin A Complex (Sequestered) G_actin->Complex F_actin F-actin (filament) G_actin->F_actin Polymerization Epoxy_latA This compound Epoxy_latA->G_actin Epoxy_latA->Complex Complex->F_actin Inhibition

Caption: Mechanism of this compound.

G cluster_1 Cytochalasin D Mechanism G_actin G-actin (monomer) Barbed_end G_actin->Barbed_end Elongation F_actin F-actin (filament) F_actin->Barbed_end Pointed_end F_actin->Pointed_end CytoD Cytochalasin D CytoD->Barbed_end Capping

Caption: Mechanism of Cytochalasin D.

Impact on Cellular Signaling

Disruption of the actin cytoskeleton by these compounds can trigger various downstream signaling cascades.

G cluster_0 Signaling Pathways Affected cluster_1 This compound cluster_2 Cytochalasin D Actin_disruption Actin Cytoskeleton Disruption RAS RAS Actin_disruption->RAS p38 p38 Actin_disruption->p38 JNK JNK Actin_disruption->JNK ERK_cyto ERK1/2 Actin_disruption->ERK_cyto ERK ERK1/2 RAS->ERK Apoptosis Apoptosis p38->Apoptosis JNK->Apoptosis Survival Survival ERK_cyto->Survival

Caption: Simplified overview of affected signaling pathways.

Experimental Protocols

Protocol 1: In Vitro Actin Polymerization Assay Using Pyrene-Labeled Actin

This protocol allows for the quantitative measurement of actin polymerization kinetics in the presence of inhibitors. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into a polymer.

Materials:

  • G-actin (unlabeled)

  • Pyrene-labeled G-actin

  • G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

  • 10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: ~365 nm, Emission: ~407 nm)

Procedure:

  • Preparation of Actin Monomers: On ice, mix unlabeled G-actin with pyrene-labeled G-actin in G-buffer to achieve the desired final concentration and labeling percentage (e.g., 5-10%).

  • Preparation of Inhibitor Dilutions: Prepare a series of dilutions of this compound and Cytochalasin D in G-buffer. Include a DMSO vehicle control.

  • Assay Setup: In the wells of the 96-well plate, add the inhibitor dilutions (or vehicle control).

  • Initiation of Polymerization: Add the actin monomer mix to each well. Immediately add 1/10th volume of 10x polymerization buffer to initiate polymerization. Mix gently by pipetting.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 25°C). Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the full polymerization curve (lag phase, elongation phase, and plateau/steady-state).

  • Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the elongation phase. The critical concentration can be determined by titrating the actin concentration in the presence of the inhibitors.

Protocol 2: Analysis of Cell Morphology Changes

This protocol outlines the steps to visualize and quantify changes in cell morphology induced by actin-disrupting agents.

Materials:

  • Cells cultured on glass coverslips in a multi-well plate

  • Complete cell culture medium

  • This compound and Cytochalasin D stock solutions (in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization

  • Fluorescently labeled phalloidin (B8060827) (e.g., Phalloidin-iFluor 488) to stain F-actin

  • DAPI or Hoechst stain for nuclei

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and spread overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound, Cytochalasin D, or a DMSO vehicle control for the desired time period (e.g., 30 minutes to several hours).

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 5-10 minutes.

  • Staining: Wash the cells three times with PBS. Incubate with a solution containing fluorescently labeled phalloidin and a nuclear stain (DAPI or Hoechst) for 30-60 minutes at room temperature, protected from light.

  • Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using an appropriate mounting medium.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze cell morphology parameters such as cell area, circularity, and the organization of actin stress fibers using image analysis software (e.g., ImageJ/Fiji).

Conclusion

This compound and Cytochalasin D are both powerful tools for investigating the roles of the actin cytoskeleton in various cellular functions. Their distinct mechanisms of action, however, lead to different cellular outcomes and make them suitable for different experimental questions. This compound is highly effective at rapidly depleting the pool of polymerizable G-actin, leading to a more global and often reversible disruption of the actin cytoskeleton. Cytochalasin D, by capping the fast-growing barbed ends of existing filaments, offers a more nuanced approach to studying the dynamics of specific actin structures. The choice between these two compounds should be guided by the specific research question, the cell type being studied, and the desired experimental outcome.

References

Unveiling the Activity of 6,7-Epoxy-latrunculin A: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for confirming and characterizing the activity of 6,7-Epoxy-latrunculin A, a potential actin polymerization inhibitor. Direct quantitative data for this specific analogue is limited in publicly available literature. Therefore, this guide leverages the extensive data available for the well-characterized actin inhibitor, Latrunculin A, as a benchmark for comparison and to outline key functional assays.

This compound has been identified as an inhibitor of actin polymerization, isolated from the Red Sea sponge Negombata magnifica[1][2]. To rigorously assess its biological activity and therapeutic potential, a series of functional assays are required. This guide details these assays, presenting comparative data for Latrunculin A to provide a context for interpreting experimental outcomes for this compound.

Comparative Activity of Actin Polymerization Inhibitors

Table 1: In Vitro Binding Affinity of Latrunculin A to Actin Monomers

CompoundActin Monomer TypeDissociation Constant (Kd)
Latrunculin AATP-actin0.1 µM[3]
Latrunculin AADP-Pi-actin0.4 µM[3]
Latrunculin AADP-actin4.7 µM[3]
Latrunculin AG-actin (unspecified nucleotide state)~0.2 µM[4][5]

Table 2: Cytotoxic and Anti-proliferative Activity of Latrunculin A in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
A549Lung Carcinoma142 nM
H522-T1Lung Carcinoma142 nM
HT-29Colon Adenocarcinoma142 nM
U-937Histiocytic Lymphoma166 nM
MDA-MB-43Melanoma95 nM
T47DBreast Carcinoma6.7 µM (HIF-1 activation)[6]
HeLaCervical Cancer1.4 µM (Latrunculin B)[7]
RDRhabdomyosarcoma80-150 nM (EC50)[8]
Rh30Rhabdomyosarcoma80-150 nM (EC50)[8]

Experimental Protocols for Functional Confirmation

The following are detailed methodologies for key experiments to elucidate the activity of this compound.

In Vitro Actin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified actin monomers (G-actin) into filamentous actin (F-actin).

Principle: The fluorescence of pyrene-labeled G-actin increases significantly upon its incorporation into F-actin. This fluorescence enhancement is monitored over time to determine the kinetics of actin polymerization.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of pyrene-labeled G-actin and unlabeled G-actin in G-buffer (e.g., 5 mM Tris-HCl pH 8.0, 0.2 mM CaCl2, 0.2 mM ATP, 0.5 mM DTT).

    • Prepare a 10x polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl2, 10 mM ATP).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series. Latrunculin A should be used as a positive control.

  • Assay Procedure:

    • In a 96-well black microplate, add the desired concentration of this compound or control to the G-actin solution (typically a final concentration of 1-4 µM actin with 5-10% pyrene-labeled actin).

    • Incubate for a short period (e.g., 2 minutes) at room temperature to allow the compound to interact with G-actin.

    • Initiate polymerization by adding the 10x polymerization buffer.

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 30-60 minutes, with excitation at ~365 nm and emission at ~407 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • The rate of polymerization can be determined from the slope of the linear phase of the curve.

    • Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect.

    • Calculate the IC50 value by testing a range of compound concentrations.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., A549, HeLa, or a relevant cancer cell line) in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against the compound concentration and determine the IC50 value.

Cell Migration/Invasion Assay (Wound Healing/Scratch Assay)

This assay evaluates the effect of the compound on the ability of cells to migrate and close a "wound" created in a confluent cell monolayer.

Protocol:

  • Cell Seeding:

    • Seed cells in a 24-well plate and grow them to a confluent monolayer.

  • Creating the Wound:

    • Using a sterile pipette tip, create a straight scratch or "wound" in the center of the monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Compound Treatment:

    • Add fresh culture medium containing a non-lethal concentration of this compound or control. The concentration should be below the IC50 for cytotoxicity to ensure that the observed effects are on migration and not cell death.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.

  • Data Analysis:

    • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

    • Calculate the percentage of wound closure over time for each condition.

    • Compare the rate of wound closure in treated wells to the control wells.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of actin polymerization in cellular processes and a general workflow for evaluating actin-targeting compounds.

G Actin Polymerization Signaling Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK Chemokines Chemokines GPCR GPCRs Chemokines->GPCR ECM Extracellular Matrix Integrins Integrins ECM->Integrins RhoGTPases Rho GTPases (Rho, Rac, Cdc42) RTK->RhoGTPases GPCR->RhoGTPases Integrins->RhoGTPases WASP_WAVE WASP/WAVE RhoGTPases->WASP_WAVE Formins Formins RhoGTPases->Formins Arp2_3 Arp2/3 Complex WASP_WAVE->Arp2_3 Nucleation Nucleation Formins->Nucleation Arp2_3->Nucleation G_actin G-actin Elongation Elongation G_actin->Elongation Polymerization F_actin F-actin F_actin->G_actin Depolymerization Migration Cell Migration F_actin->Migration Invasion Invasion F_actin->Invasion Phagocytosis Phagocytosis F_actin->Phagocytosis Cytokinesis Cytokinesis F_actin->Cytokinesis Nucleation->Elongation Elongation->F_actin

Caption: Overview of signaling pathways regulating actin dynamics.

G Experimental Workflow for this compound A Compound Isolation/Synthesis (this compound) B In Vitro Actin Polymerization Assay (Pyrene-Actin) A->B D Cell-Based Assays (Select relevant cell lines) A->D C Determine IC50 for Actin Polymerization B->C H Data Analysis and Comparison (vs. Latrunculin A) C->H E Cytotoxicity Assay (MTT) Determine IC50 D->E F Cell Migration Assay (Wound Healing) D->F G Cell Invasion Assay (Boyden Chamber) D->G E->H F->H G->H I Further Mechanistic Studies H->I

Caption: Workflow for characterizing this compound activity.

References

Investigating the Actin Isoform Specificity of 6,7-Epoxy-latrunculin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a framework for assessing the specificity of 6,7-Epoxy-latrunculin A for various actin isoforms. Currently, there is a notable lack of direct experimental data comparing the binding affinity and inhibitory effects of this compound across different actin isoforms, such as alpha-skeletal, alpha-cardiac, beta-cytoplasmic, and gamma-cytoplasmic actin. This document summarizes the known interactions of the closely related compound, Latrunculin A, with actin and presents detailed experimental protocols to enable researchers to perform their own comparative studies with this compound. The provided methodologies for actin isoform purification and in vitro actin polymerization assays, coupled with data presentation formats, are intended to facilitate the generation of robust and comparable datasets.

Introduction to this compound and Actin Isoforms

This compound is a macrolide derived from the Red Sea sponge Negombata magnifica. Like its well-studied analog, Latrunculin A, it is known to be an inhibitor of actin polymerization. These compounds disrupt cytoskeletal dynamics by sequestering actin monomers (G-actin), thereby preventing their incorporation into filamentous actin (F-actin).

Actin is a highly conserved protein that is a fundamental component of the eukaryotic cytoskeleton. Mammals express six major actin isoforms, which are divided into three classes:

  • Alpha-actins: Predominantly found in muscle tissues (skeletal, cardiac, and smooth).

  • Beta-actin: A cytoplasmic isoform involved in cell motility and structure.

  • Gamma-actins: A cytoplasmic and a smooth muscle isoform, contributing to various cellular functions.

While these isoforms share a high degree of sequence homology, subtle differences in their amino acid composition, particularly at the N-terminus, can lead to variations in their polymerization dynamics and interactions with actin-binding proteins and small molecules. Understanding the isoform specificity of a compound like this compound is crucial for its development as a specific research tool or therapeutic agent.

Comparative Data: Latrunculin A as a Proxy

In the absence of direct data for this compound, we present the known binding affinities of Latrunculin A for different nucleotide-bound states of muscle actin. This information, while not a direct measure of isoform specificity, highlights the sensitivity of latrunculin binding to the conformational state of the actin monomer. It is plausible that the structural differences between actin isoforms could lead to similar or even more pronounced differences in binding affinity for this compound.

Table 1: Binding Affinity of Latrunculin A for Muscle G-Actin in Different Nucleotide States

Actin Monomer StateDissociation Constant (Kd) (µM)Reference
Mg-ATP-actin0.1[1]
Mg-ADP-Pi-actin0.4[1]
Mg-ADP-actin4.7[1]

This data was obtained using muscle actin and may not be representative of all actin isoforms.[1]

Experimental Protocols for Determining Actin Isoform Specificity

To address the current knowledge gap, we provide detailed protocols for researchers to determine the isoform specificity of this compound.

Purification of Actin Isoforms

Obtaining pure, functional actin isoforms is the first critical step. While skeletal muscle is a common source for α-actin, cytoplasmic isoforms are typically purified from non-muscle tissues or through recombinant expression systems.

Protocol: Purification of Non-muscle Actin Isoforms (e.g., from platelets or brain)

  • Tissue Homogenization: Homogenize fresh or frozen tissue in a low ionic strength extraction buffer (G-buffer: 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT) containing protease inhibitors.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 100,000 x g) to pellet cellular debris and F-actin.

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: Fractionate the supernatant with ammonium sulfate to enrich for actin.

  • Dialysis and Depolymerization: Dialyze the actin-enriched fraction against G-buffer to remove ammonium sulfate and depolymerize any remaining F-actin.

  • Chromatography:

    • Anion Exchange Chromatography (DEAE-cellulose): Separate actin from many other proteins based on charge.

    • Gel Filtration Chromatography (Sephacryl S-300): Further purify and separate G-actin from oligomers and other contaminants.

    • DNase I Affinity Chromatography: A highly specific step for actin purification. Actin binds to immobilized DNase I and is eluted with a formamide-containing buffer.

  • Polymerization and Depolymerization Cycle: Subject the purified actin to a cycle of polymerization (by adding KCl and MgCl₂) and depolymerization (by dialysis against G-buffer) to select for functional, polymerization-competent actin.

  • Final Dialysis and Storage: Dialyze the final G-actin against G-buffer and store at 4°C for short-term use or flash-freeze in liquid nitrogen for long-term storage.

In Vitro Actin Polymerization Assay (Pyrene Fluorescence Assay)

This is the most common method to monitor the kinetics of actin polymerization in real-time. The fluorescence of pyrene-labeled actin increases significantly upon its incorporation into F-actin.

Protocol: Pyrene-based Actin Polymerization Assay

  • Preparation of Pyrene-labeled Actin: Label purified G-actin on Cys-374 with N-(1-pyrene)iodoacetamide.

  • Reaction Mixture Preparation:

    • In a fluorometer cuvette, prepare a solution of unlabeled G-actin (e.g., 2-5 µM) from the desired isoform, spiked with 5-10% pyrene-labeled G-actin in G-buffer.

    • Add the desired concentration of this compound (or vehicle control). Incubate for a short period to allow for binding to G-actin.

  • Initiation of Polymerization: Initiate polymerization by adding a concentrated salt solution to bring the final concentrations to physiological levels (e.g., 50 mM KCl, 2 mM MgCl₂, 1 mM EGTA, 10 mM Imidazole pH 7.0).

  • Fluorescence Monitoring: Immediately begin monitoring the increase in pyrene (B120774) fluorescence over time using a fluorometer (Excitation: ~365 nm, Emission: ~407 nm).

  • Data Analysis:

    • Plot fluorescence intensity versus time.

    • Determine the lag time for nucleation, the maximum polymerization rate (the slope of the linear phase), and the steady-state fluorescence.

    • Calculate the IC₅₀ value for this compound for each actin isoform by measuring the inhibition of the polymerization rate at various compound concentrations.

Mandatory Visualizations

Diagram 1: Actin Polymerization Signaling Pathway

ActinPolymerization cluster_stimulus External Stimuli cluster_signaling Intracellular Signaling cluster_actin Actin Dynamics cluster_inhibitor Inhibition Stimulus Growth Factors, Cell Adhesion, Mechanical Stress RhoGTPases Rho GTPases (Rho, Rac, Cdc42) Stimulus->RhoGTPases Formins Formins RhoGTPases->Formins Arp23 Arp2/3 Complex RhoGTPases->Arp23 Nucleation Nucleation Formins->Nucleation Linear Filaments Arp23->Nucleation Branched Filaments G_Actin G-actin (Monomers) G_Actin->Nucleation Elongation Elongation G_Actin->Elongation Nucleation->Elongation F_Actin F-actin (Filaments) Depolymerization Depolymerization F_Actin->Depolymerization Elongation->F_Actin Depolymerization->G_Actin LatrunculinA 6,7-Epoxy- latrunculin A LatrunculinA->G_Actin Sequesters

Caption: Actin polymerization pathway and point of inhibition.

Diagram 2: Experimental Workflow for Pyrene Polymerization Assay

PyreneAssayWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement & Analysis PurifyActin 1. Purify Actin Isoform LabelActin 2. Label with Pyrene PurifyActin->LabelActin Mix 3. Mix Unlabeled & Labeled G-actin + this compound LabelActin->Mix Initiate 4. Initiate Polymerization (add salts) Mix->Initiate Measure 5. Monitor Fluorescence (Ex: 365nm, Em: 407nm) Initiate->Measure Analyze 6. Analyze Kinetics (Rate, Lag Time, IC50) Measure->Analyze

Caption: Workflow for the pyrene actin polymerization assay.

Conclusion and Future Directions

The actin isoform specificity of this compound remains an open question of significant interest. The experimental framework provided in this guide offers a clear path for researchers to elucidate these specificities. By systematically applying these protocols to different actin isoforms, the scientific community can build a comprehensive understanding of how this compound and other actin-targeting compounds interact with the diverse actin cytoskeleton. Such studies are essential for the development of more precise tools for cell biology research and for the design of novel therapeutics that target specific cellular processes with high selectivity.

References

Latrunculin A vs. Latrunculin B: A Comparative Guide on Potency in Actin Polymerization Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Latrunculin A and Latrunculin B are potent, cell-permeable marine toxins widely utilized in cell biology research to study the dynamics of the actin cytoskeleton. Both compounds, originally isolated from the Red Sea sponge Negombata magnifica (previously Latrunculia magnifica), function by sequestering actin monomers (G-actin) in a 1:1 ratio, thereby preventing their polymerization into filamentous actin (F-actin). This disruption of the actin cytoskeleton leads to profound effects on various cellular processes, including cell motility, division, and morphology. While both latrunculins share a common mechanism of action, their potency can differ, a crucial consideration for experimental design and interpretation. This guide provides an objective comparison of the potency of Latrunculin A and Latrunculin B, supported by experimental data.

Quantitative Comparison of Potency

The relative potency of Latrunculin A and Latrunculin B has been evaluated through various in vitro and cell-based assays. Generally, Latrunculin A is considered to be the more potent of the two compounds.[1] This is supported by its higher binding affinity to G-actin and, in some cases, lower IC50 values in cell-based assays.

ParameterLatrunculin ALatrunculin BReference
Binding Affinity (Kd) to G-actin
ATP-actin0.1 µMNot explicitly found[2]
ADP-Pi-actin0.4 µMNot explicitly found[2]
ADP-actin4.7 µMNot explicitly found[2]
Cytotoxicity (IC50)
HCT116 (Human Colon Carcinoma)1.1 µM7.1 µM[3]
MDA-MB-435 (Human Melanoma)Less potent than in HCT1164.8 µM[3]

Note: While a specific IC50 value for Latrunculin A in MDA-MB-435 cells was not found in the reviewed literature, it is generally reported to be more potent than Latrunculin B in growth inhibition assays.[3]

Mechanism of Action: Signaling Pathway

Latrunculin A and B do not act on a classical signaling pathway involving a cascade of protein modifications. Instead, their mechanism is a direct sequestration of G-actin monomers. This action disrupts the dynamic equilibrium between G-actin and F-actin, leading to the net depolymerization of actin filaments. The consequences of this disruption impact numerous downstream cellular functions that are dependent on a dynamic actin cytoskeleton.

G_actin_sequestration Latrunculin Latrunculin A / B Lat_G_actin Latrunculin-G-actin Complex Latrunculin->Lat_G_actin Binds to G_actin G-actin (monomeric) G_actin->Lat_G_actin F_actin F-actin (filamentous) G_actin->F_actin Polymerization Lat_G_actin->F_actin Inhibits Polymerization F_actin->G_actin Depolymerization Depolymerization Net Depolymerization F_actin->Depolymerization Cell_Processes Disruption of: - Cell Motility - Cell Division - Phagocytosis - Intracellular Transport Depolymerization->Cell_Processes experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis prep_actin Prepare G-actin solution (with pyrene-labeled actin) mix Mix G-actin with Latrunculin or control prep_actin->mix prep_lat Prepare Latrunculin A/B dilutions prep_lat->mix initiate Initiate polymerization (add polymerization buffer) mix->initiate measure Measure fluorescence kinetics in fluorometer initiate->measure analyze Determine polymerization rate and calculate % inhibition measure->analyze

References

Time-Course Analysis of Actin Recovery Following 6,7-Epoxy-latrunculin A Washout: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the time-course of actin recovery in living cells following the removal of 6,7-Epoxy-latrunculin A, a potent inhibitor of actin polymerization.[1] Due to the limited availability of direct quantitative data for the 6,7-epoxy analog, this guide synthesizes available information on related latrunculins, such as Latrunculin A and B, to provide a comprehensive comparative framework and detailed experimental protocols for researchers investigating cytoskeletal dynamics.

Introduction to Latrunculins and Actin Dynamics

The actin cytoskeleton is a dynamic network of protein filaments crucial for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. Latrunculins are a family of marine-derived toxins that disrupt actin dynamics by sequestering actin monomers (G-actin), thereby preventing their polymerization into filamentous actin (F-actin).[2][3] This sequestration leads to the disassembly of existing actin filaments. The reversibility of this effect upon washout makes latrunculins valuable tools for studying actin-dependent cellular processes.

This compound is an analog of Latrunculin A, also isolated from the Red Sea sponge Negombata magnifica, and is known to inhibit actin polymerization by affecting cell morphology.[1] Understanding the kinetics of actin cytoskeleton recovery after the removal of this compound is essential for designing experiments that probe the role of actin dynamics in various cellular functions.

Comparative Analysis of Latrunculin Analogs

While direct, quantitative time-course data for actin recovery after this compound washout is not extensively available in the current literature, we can infer its potential behavior based on studies of the well-characterized Latrunculin A and B. The following table summarizes the known properties of these compounds.

FeatureLatrunculin ALatrunculin BThis compound
Mechanism of Action Sequesters G-actin, preventing polymerization.[2][3]Sequesters G-actin, preventing polymerization.Presumed to sequester G-actin, inhibiting polymerization.[1]
Potency More potent than Latrunculin B.[3]Less potent than Latrunculin A.[3]Data not available, but the epoxy group may influence binding affinity.
Actin Depolymerization Rapid disassembly of actin filaments within minutes.[2]Induces actin depolymerization, but may be slower or require higher concentrations than Latrunculin A.Induces changes in cell morphology consistent with actin disruption.[1]
Actin Recovery after Washout Recovery of F-actin structures observed within hours to 24 hours in various cell types.[4][5]Cells can return to a quasi-normal state within 3-4 days of continuous treatment, suggesting potential for recovery upon washout.[6]Specific time-course data is not readily available.
Reported Kd for G-actin ~0.2 µM[7]Data not readily available.Data not readily available.

Time-Course of Actin Recovery: What to Expect

Based on studies with Latrunculin A, the recovery of the actin cytoskeleton after washout is a dynamic process that can be monitored using live-cell imaging of fluorescently tagged actin or phalloidin (B8060827) staining of fixed cells at different time points.

Following the removal of the latrunculin compound, the intracellular concentration of the inhibitor decreases, allowing G-actin monomers to become available for polymerization. The recovery process typically involves:

  • Nucleation of new actin filaments: This is often observed as the appearance of small actin puncta or foci.

  • Elongation and bundling of filaments: These initial structures elongate and associate to form more complex networks, such as stress fibers.

  • Restoration of cellular morphology: As the actin cytoskeleton re-establishes its architecture, the cell gradually regains its normal shape and adhesion characteristics.

The rate of recovery can vary significantly depending on the cell type, the concentration and duration of the drug treatment, and the specific latrunculin analog used. For example, in hippocampal neurons treated with Latrunculin A, recovery of F-actin and dendritic spines was observed within 24 hours of washout.[4][5]

Experimental Protocols

To facilitate the investigation of actin recovery after this compound washout, we provide a detailed protocol for a live-cell imaging experiment.

Protocol: Time-Lapse Microscopy of Actin Recovery

Objective: To visualize and quantify the time-course of actin filament reassembly in living cells after the washout of this compound.

Materials:

  • Mammalian cells cultured on glass-bottom dishes suitable for high-resolution microscopy.

  • Cell culture medium.

  • This compound stock solution (in DMSO).

  • A fluorescent probe for F-actin (e.g., cells stably expressing LifeAct-GFP or transiently transfected with a fluorescent actin construct).

  • Live-cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES).

  • A confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2).

Procedure:

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

    • If not using a stable cell line, transfect cells with a fluorescent actin probe 24-48 hours before the experiment.

  • Drug Treatment:

    • Prepare a working concentration of this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can be guided by concentrations used for other latrunculins (e.g., 1-10 µM).

    • Replace the medium in the dish with the drug-containing medium.

    • Incubate the cells for a sufficient time to induce actin depolymerization (e.g., 30-60 minutes). This should be optimized by observing the disruption of actin structures.

  • Washout:

    • Gently aspirate the drug-containing medium.

    • Wash the cells three times with a generous volume of pre-warmed live-cell imaging buffer to ensure complete removal of the drug.

    • After the final wash, add fresh, pre-warmed live-cell imaging buffer to the dish.

  • Time-Lapse Imaging:

    • Immediately place the dish on the microscope stage within the pre-warmed incubation chamber.

    • Select several fields of view containing healthy cells.

    • Acquire images at regular intervals (e.g., every 1-5 minutes) for a total duration that is expected to cover the recovery period (e.g., 1-4 hours or longer). Use the lowest possible laser power to minimize phototoxicity.

  • Data Analysis:

    • Quantify the fluorescence intensity of F-actin structures over time. This can be done by measuring the mean fluorescence intensity in defined regions of interest (ROIs) within the cells.

    • Analyze changes in cell morphology, such as cell area and the reappearance of stress fibers.

    • Calculate the rate of actin recovery by fitting the fluorescence intensity data to a suitable kinetic model.

Protocol: Immunofluorescence Staining of F-actin

For end-point analysis, cells can be fixed and stained with fluorescently labeled phalloidin at different time points after washout.

Procedure:

  • Follow steps 1-3 from the live-cell imaging protocol.

  • At desired time points after washout (e.g., 0, 15, 30, 60, 120 minutes), fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.

  • Stain with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) for 20-30 minutes at room temperature.

  • Wash with PBS and mount the coverslips.

  • Image the cells using a fluorescence microscope and quantify F-actin content.

Visualizing Experimental Workflows and Signaling

To aid in the conceptualization of these experiments and the underlying biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_washout Washout cluster_imaging Data Acquisition cell_culture Culture cells on glass-bottom dish transfection Transfect with LifeAct-GFP (optional) cell_culture->transfection add_drug Add 6,7-Epoxy-LatA transfection->add_drug incubation Incubate (e.g., 30-60 min) add_drug->incubation wash Wash 3x with imaging buffer incubation->wash add_buffer Add fresh buffer wash->add_buffer live_imaging Time-lapse microscopy add_buffer->live_imaging quantification Quantify F-actin fluorescence live_imaging->quantification

Caption: Experimental workflow for time-course analysis of actin recovery.

signaling_pathway cluster_inhibition Inhibition Phase cluster_recovery Recovery Phase (Washout) LatA This compound G_actin G-actin (monomers) LatA->G_actin sequesters F_actin F-actin (filaments) G_actin->F_actin polymerization inhibited Cell_Shape Cell Shape & Motility F_actin->Cell_Shape G_actin_free Free G-actin F_actin_reassembly F-actin reassembly G_actin_free->F_actin_reassembly polymerization F_actin_reassembly->Cell_Shape restoration

Caption: Signaling pathway of actin disruption and recovery.

Conclusion

The study of actin recovery after treatment with inhibitors like this compound provides valuable insights into the dynamic nature of the cytoskeleton. While direct quantitative data for this specific analog remains to be fully elucidated, the experimental frameworks and comparative data presented in this guide offer a solid foundation for researchers to design and interpret their own investigations into its effects on cellular processes. Future studies focusing on the precise binding kinetics and cellular recovery rates associated with this compound will be crucial for its full characterization as a research tool.

References

Safety Operating Guide

Proper Disposal of 6,7-Epoxy-latrunculin A: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 6,7-Epoxy-latrunculin A is paramount in a laboratory setting. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on the safety data for the closely related compound, Latrunculin A.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecific Requirements
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.
Eye/Face Protection Safety glasses with side-shields or goggles.[2]
Skin and Body Protection Laboratory coat. Ensure skin is not exposed.[3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.[2][3]

Spill Management

In the event of a spill, follow these steps to ensure safety and proper cleanup:

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.

  • Contain the Spill : Prevent the spill from spreading and entering drains.[3]

  • Absorb Liquid Spills : For solutions, use an inert, absorbent material such as diatomite or universal binders to soak up the spill.[2]

  • Collect Solid Spills : For solids, carefully sweep or scoop the material to avoid generating dust.

  • Decontaminate : Clean the affected area and any contaminated equipment by scrubbing with alcohol.[2]

  • Dispose of Cleanup Materials : All contaminated materials, including absorbents and PPE, must be collected and disposed of as hazardous waste according to the procedures outlined below.[2]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated consumables, and solutions.

1. Waste Segregation and Collection:

  • Solid Waste : Collect all solid waste, including unused compound, contaminated gloves, pipette tips, and other consumables, in a designated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste :

    • Aqueous solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.

    • If the compound is in an organic solvent, it should be collected in a designated solvent waste container compatible with that solvent.

  • Sharps Waste : Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Store waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials.[2]

3. Final Disposal:

  • Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.

  • Do not dispose of this compound with regular laboratory or household trash.[4]

  • Prevent the compound from entering the sewage system or waterways.[3][4]

  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the workflow for handling and disposing of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_waste Waste Segregation cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Work in a Ventilated Area (Chemical Fume Hood) prep_ppe->prep_setup handle_exp Perform Experiment with This compound prep_setup->handle_exp waste_solid Solid Waste (Gloves, Tips, etc.) handle_exp->waste_solid waste_liquid Liquid Waste (Solutions) handle_exp->waste_liquid waste_sharps Sharps Waste (Needles) handle_exp->waste_sharps disposal_container Place in Labeled Hazardous Waste Container waste_solid->disposal_container waste_liquid->disposal_container waste_sharps->disposal_container disposal_storage Store in Designated Secondary Containment Area disposal_container->disposal_storage disposal_pickup Arrange for Pickup by Licensed Waste Disposal Service disposal_storage->disposal_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 6,7-Epoxy-latrunculin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6,7-Epoxy-latrunculin A. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through skin contact, inhalation, or accidental ingestion.[6][9] The following table summarizes the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Double gloving with powder-free nitrile gloves that meet ASTM D6978 standards is required.[7] The outer glove should be changed immediately upon contamination.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.[5]
Eye Protection Tightly fitting safety goggles with side shields are mandatory.[10] A full-face shield must be worn when there is a risk of splashing.[5]Protects eyes from splashes and aerosols.
Body Protection A disposable, lint-free gown with long sleeves and tight-fitting cuffs that fastens in the back should be worn.[7] Gowns should be changed if contaminated.[7]Protects skin and personal clothing from contamination.
Respiratory Protection A surgical N-95 respirator is recommended, especially when handling the powdered form or creating aerosols.[9]Prevents inhalation of the compound, which can cause respiratory irritation.[11]

Operational Plan: Step-by-Step Handling Protocol

Follow these procedures diligently to minimize the risk of exposure during routine laboratory work.

  • Preparation:

    • Ensure all necessary PPE is donned correctly before entering the designated handling area.

    • Work should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[9]

    • Cover the work surface with absorbent, disposable bench paper.

  • Handling:

    • When handling the solid compound, use tools that minimize dust generation.

    • For creating solutions, add the solvent slowly to the solid to avoid splashing.

    • Clearly label all containers with the compound name and appropriate hazard warnings.

  • Post-Handling:

    • After handling, carefully remove and dispose of the outer pair of gloves.

    • Wipe down the work surface with an appropriate deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by your institution's safety office) and then with 70% ethanol.

    • Remove all PPE in the designated area, avoiding contact with the outer surfaces.

    • Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, labeled hazardous liquid waste container. Do not discharge to sewer systems.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed containers can then be disposed of according to institutional guidelines.[10]

  • Decontamination: All non-disposable equipment that comes into contact with the compound must be decontaminated using a validated procedure.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Work Area in Fume Hood prep_ppe->prep_hood handle_solid Handle Solid Compound prep_hood->handle_solid handle_solution Prepare Solution handle_solid->handle_solution post_cleanup Clean Work Area handle_solution->post_cleanup post_ppe Doff PPE post_cleanup->post_ppe disp_solid Dispose of Solid Waste post_cleanup->disp_solid disp_liquid Dispose of Liquid Waste post_cleanup->disp_liquid post_wash Wash Hands post_ppe->post_wash

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.